Technical Documentation Center

2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile
  • CAS: 1325303-29-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

The Chemical Architecture and Synthetic Utility of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile: A Comprehensive Technical Guide Executive Summary In modern medicinal chemistry and agrochemical development, bifuncti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthetic Utility of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile: A Comprehensive Technical Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, bifunctional building blocks are the cornerstone of rational drug design. 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is a highly reactive, structurally versatile intermediate. Characterized by an active methylene bridge flanked by a strongly electron-withdrawing sulfonyl group and a cyano group, this molecule serves as a privileged precursor for the synthesis of complex heterocycles, Knoevenagel adducts, and targeted therapeutics such as Cyclooxygenase-2 (COX-2) inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, designed specifically for researchers and synthetic chemists scaling up early-stage drug discovery pipelines.

Physicochemical & Structural Profiling

The synthetic utility of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is dictated by its unique stereoelectronic topology. The central methylene protons are highly acidic (estimated pKa ~10–12) due to the synergistic inductive and resonance-withdrawing effects of the adjacent −SO2​− and −CN moieties.

Furthermore, the di-halogenated phenyl ring provides critical binding interactions for biological targets. The ortho-fluorine atom modulates the dihedral angle of the phenyl ring relative to the sulfonyl group, locking it into a favorable conformation for target binding, while the para-chlorine atom acts as a classic hydrophobic anchor and halogen-bond donor.

Table 1: Physicochemical Properties and Lipinski Parameters

PropertyValueStructural Implication
Molecular Formula C₈H₅ClFNO₂S-
SMILES String N#CCS(=O)(=O)c1ccc(Cl)cc1FUnambiguous topological identifier
Molecular Weight 233.64 g/mol Highly efficient ligand efficiency (LE) metric
LogP (Predicted) ~1.8 – 2.2Optimal lipophilicity for membrane permeability
Topological Polar Surface Area 66.3 ŲExcellent for oral bioavailability (Rule of 5 compliant)
Hydrogen Bond Donors 0Minimizes desolvation penalty upon target binding
Hydrogen Bond Acceptors 4Sulfonyl oxygens and nitrile nitrogen

Mechanistic Reactivity: The Active Methylene Core

The core causality behind the reactivity of this molecule lies in the stabilization of its carbanion. When treated with a mild base (e.g., triethylamine, piperidine, or potassium carbonate), the methylene group undergoes facile deprotonation. The resulting carbanion is highly delocalized, making it an exceptional nucleophile for:

  • Knoevenagel Condensations: Reacting with aryl or aliphatic aldehydes to form α -cyano- α -sulfonylalkenes [1].

  • Heterocyclic Annulations: Serving as a dinucleophile in reactions with amidines, hydrazines, or α,β -unsaturated ketones to construct pyrazoles, pyrimidines, and pyridines.

  • Alkylation: Undergoing SN​2 reactions with alkyl halides to generate sterically hindered, substituted sulfonylacetonitriles.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents and workup steps inherently drives the reaction to completion while mitigating side products.

Protocol A: De Novo Synthesis of the Building Block

Because specific halogenated arylsulfonylacetonitriles are often expensive or commercially scarce, they are typically synthesized from their corresponding arylthiols [2]. The most reliable method is the S-alkylation of 4-chloro-2-fluorobenzenethiol followed by chemoselective oxidation.

Step 1: Thioether Formation

  • Setup: In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve 4-chloro-2-fluorobenzenethiol (10.0 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 15.0 mmol). Causality: K2​CO3​ is a mild, insoluble base that deprotonates the thiol without causing hydrolysis of the nitrile.

  • Alkylation: Dropwise add chloroacetonitrile (11.0 mmol) at 0 °C. Stir the suspension at room temperature for 4 hours.

  • Workup: Quench with ice water (100 mL) and extract with ethyl acetate (3 × 50 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo to yield the thioether intermediate.

Step 2: Chemoselective Oxidation

  • Setup: Dissolve the crude thioether in dichloromethane ( CH2​Cl2​ , 50 mL) and cool to 0 °C.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 22.0 mmol) in portions [3]. Causality: mCPBA is highly chemoselective for oxidizing sulfides to sulfones without affecting the nitrile group. Maintaining 0 °C prevents thermal runaway and over-oxidation to unwanted byproducts.

  • Validation & Workup: Stir for 12 hours, allowing the mixture to reach room temperature. The reaction is self-validating when a white precipitate (3-chlorobenzoic acid byproduct) forms. Quench excess mCPBA with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 30 mL). Wash the organic layer with saturated NaHCO3​ (3 × 50 mL) to remove the acidic byproduct. Dry and evaporate to yield pure 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Synthesis A 4-Chloro-2-fluorobenzenethiol + Chloroacetonitrile B Thioether Intermediate (S-alkylation) A->B K2CO3, DMF 25 °C, 4h C 2-((4-Chloro-2-fluorophenyl) sulfonyl)acetonitrile B->C mCPBA, CH2Cl2 0 °C to RT, 12h

Workflow for the de novo synthesis of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Protocol B: Knoevenagel Condensation
  • Setup: Combine 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.0 mmol) and an aryl aldehyde (e.g., benzaldehyde, 1.0 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add catalytic piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol). Causality: The piperidine/acetic acid buffer system forms an iminium ion intermediate with the aldehyde, drastically lowering the activation energy for nucleophilic attack by the sulfonylacetonitrile carbanion.

  • Reaction: Reflux for 3–5 hours. The product typically precipitates upon cooling to 0 °C and can be isolated via vacuum filtration.

Biological Application: Targeting the COX-2/PGE2 Pathway

In drug development, arylsulfonyl derivatives are classic pharmacophores for targeting the Cyclooxygenase-2 (COX-2) enzyme. The sulfonyl group is uniquely capable of inserting into the secondary hydrophilic side-pocket of the COX-2 active site (which is absent in COX-1), conferring high selectivity.

When 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is elaborated into a heterocyclic scaffold (e.g., a pyrazole or triazole), the resulting compounds act as potent competitive inhibitors of COX-2. By inhibiting COX-2, these molecules block the conversion of arachidonic acid to Prostaglandin E2 (PGE2) [4]. PGE2 is a critical lipid mediator that drives tumor immune evasion by promoting the accumulation of Myeloid-Derived Suppressor Cells (MDSCs) and inhibiting cytotoxic T-lymphocytes in the tumor microenvironment.

COX2_Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxidation PGG2 PGG2 / PGH2 Intermediates COX2->PGG2 Catalysis PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerization EP EP Receptors (EP1-EP4) PGE2->EP Binding Immune Tumor Immune Evasion & Inflammation EP->Immune Downstream Signaling Inhibitor Sulfonylacetonitrile-derived COX-2 Inhibitor Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 pathway inhibition by arylsulfonyl-derived therapeutics.

References

  • Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ACS Publications. Available at:[Link]

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. National Center for Biotechnology Information (NCBI). Available at:[Link]

Exploratory

Unraveling a Chemical Enigma: The Case of CAS 1325303-29-4

For the attention of: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Inquiry into CAS 1325303-29-4 In the dynamic landscape of chemical research and drug development, the uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Inquiry into CAS 1325303-29-4

In the dynamic landscape of chemical research and drug development, the unique identifier assigned by the Chemical Abstracts Service (CAS) is the cornerstone of accurate information retrieval. A request was initiated to compile a comprehensive technical guide on the physical and chemical properties of the substance designated as CAS 1325303-29-4. However, an exhaustive search across a multitude of public and specialized chemical databases has revealed that this particular CAS number does not correspond to a publicly cataloged chemical entity.

This outcome, while unforeseen, provides a valuable insight into the lifecycle and management of chemical information. A substance's absence from public registries can stem from several factors, each with significant implications for researchers and developers.

The Investigation: A Multi-pronged Search Yields No Public Record

A rigorous search protocol was executed to ascertain the identity and properties of CAS 1325303-29-4. This included querying:

  • Major Public Chemical Databases: Extensive searches in repositories such as PubChem, ChemSpider, and the National Institute of Standards and Technology (NIST) Chemistry WebBook yielded no matching results.

  • Specialized Chemical Information Services: Inquiries directed at comprehensive platforms like CAS SciFinder, which accesses the authoritative CAS REGISTRY®, did not identify a public record for this number. The CAS REGISTRY is the gold standard for substance identification, and its lack of a corresponding entry is a strong indicator of the substance's non-public status.

  • Commercial Chemical Supplier Catalogs: A thorough review of catalogs from numerous global chemical suppliers, who typically list a wide array of research and commercial chemicals with their corresponding CAS numbers, also proved fruitless.

  • Patent and Scientific Literature Databases: Searches for this CAS number in patent databases and the broader scientific literature did not return any documents where this identifier was cited.

Interpreting the Absence of Data: Potential Scenarios

The inability to locate any public information for CAS 1325303-29-4 suggests one or more of the following possibilities:

  • Proprietary Compound: The CAS number may be assigned to a substance that is part of a confidential research and development program within a private organization. Companies often assign CAS numbers to novel compounds for internal tracking and regulatory submissions long before they are publicly disclosed.

  • Recent and Undisclosed Substance: It is possible that the substance is newly synthesized and has been registered with CAS, but the information has not yet been made public through patents or publications.

  • Data Entry Error: There is a possibility that the provided CAS number contains a typographical error. The check-digit system within CAS numbers is designed to minimize such errors, but they can still occur.

  • Withdrawn or Obsolete Number: In rare instances, a CAS number may be withdrawn or superseded, although this is an unlikely scenario without any historical record.

The Path Forward for Researchers

For professionals in the field of drug development and chemical research encountering this situation, the following steps are recommended:

  • Verify the CAS Number: The most immediate and crucial step is to double-check the source of the CAS number for any potential inaccuracies.

  • Consult Internal Documentation: If this number was obtained from an internal company source, further inquiry within the organization's chemistry or intellectual property departments may be necessary to identify the corresponding chemical structure and associated data.

  • Confidential Information Exchange: If collaborating with an external partner, it may be necessary to request the chemical identity under a non-disclosure agreement (NDA) to proceed with any evaluation or development activities.

Conclusion

While a detailed technical guide on the physical and chemical properties of CAS 1325303-29-4 cannot be provided at this time due to the absence of public information, this investigation highlights the critical importance of verifying chemical identifiers and understanding the boundaries of public versus proprietary data in the scientific domain. The journey to drug discovery and development is often paved with such challenges, requiring diligence, clear communication, and a thorough understanding of the information landscape.

References

As no specific data for CAS 1325303-29-4 could be found, a list of authoritative chemical database resources that were consulted is provided below for reference.

  • CAS REGISTRY® . Chemical Abstracts Service. [Link]

  • PubChem . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

Foundational

Preliminary In Vitro Toxicity Screening of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, with toxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, with toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive framework for the preliminary in vitro toxicity screening of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile, a novel compound for which no public toxicological data exists. As a Senior Application Scientist, my objective is not to present a rigid protocol but to impart a strategic, tiered approach that is both scientifically rigorous and resource-efficient. We will explore the causality behind experimental choices, establish self-validating protocols, and build a mechanistic understanding of any observed toxicity. This document is designed to empower research teams to make early, data-driven decisions, identifying liabilities and de-risking candidates long before they enter costly preclinical development.

Introduction: A Strategy for Early De-Risking

2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is a synthetic organic compound featuring a sulfonylacetonitrile moiety. While its specific biological targets are under investigation, its structural alerts—a halogenated phenyl ring and a reactive nitrile group—necessitate a proactive toxicological assessment. Early-phase drug discovery is no longer just a search for efficacy; it is a parallel process of eliminating candidates with undesirable safety profiles. An upfront investment in a robust in vitro screening cascade can save millions in development costs by preventing the advancement of compounds destined to fail.[1]

This guide outlines a tiered approach to toxicity screening, beginning with broad assessments of cell health and progressing to more focused, mechanistic assays. This strategy ensures that resources are deployed logically, with each tier of experiments informing the next. We will primarily utilize the human hepatoma cell line, HepG2, as our model system. While primary human hepatocytes are the gold standard, HepG2 cells offer a pragmatic balance of physiological relevance, reproducibility, and ease of use for initial screening campaigns.[2][3]

Tier 1: Foundational Cytotoxicity Assessment

Cell Viability via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric method that serves as an indicator of the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[4][5] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[6] A reduction in the purple color indicates a decrease in metabolic activity, which can be caused by cell death or cytostatic effects.

Cell Death via Membrane Integrity (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[6] LDH is a stable cytosolic enzyme that should not be present in the culture medium of healthy cells.[7] Its presence is a direct marker of cell lysis, often associated with necrosis or late-stage apoptosis.[6] Comparing results with the MTT assay can be informative: a compound that shows a potent effect in the MTT assay but a weak effect in the LDH assay may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

Data Presentation: Foundational Cytotoxicity

All quantitative data from these assays should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces the signal by 50%.

Assay Endpoint Measured Cell Line Time Point Hypothetical IC₅₀ (µM)
MTTMitochondrial Dehydrogenase ActivityHepG248 hours25.4
LDHLactate Dehydrogenase ReleaseHepG248 hours78.2

Tier 2: Genotoxicity Potential

If a compound is not overtly cytotoxic at relevant concentrations, the next critical safety hurdle is assessing its potential to damage genetic material. Genotoxicity is a major liability, as it can be linked to carcinogenicity. A standard, regulatory-accepted in vitro battery consists of two core tests to detect both gene mutations and chromosomal damage.[8][9]

Gene Mutation Assessment (Bacterial Reverse Mutation Assay - Ames Test)

The Ames test is a widely used method that employs several strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to mutations in the genes required for its synthesis.[10] The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.[10] The inclusion of a liver homogenate fraction (S9 mix) is critical to simulate mammalian metabolism, as some compounds only become genotoxic after metabolic activation.[11]

Chromosomal Damage Assessment (In Vitro Micronucleus Assay)

The in vitro micronucleus assay identifies substances that cause chromosomal damage.[12] It is conducted in mammalian cells (e.g., CHO, TK6, or HepG2). During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies called micronuclei.[12] The assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) events, providing a comprehensive view of chromosomal integrity.[10]

Workflow for Tiered Toxicity Screening

The logical flow from foundational cytotoxicity to genotoxicity and mechanistic investigation is crucial for an efficient screening process.

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Mechanistic Insights T1_Start Compound Treatment (e.g., HepG2 cells) T1_MTT MTT Assay (Metabolic Viability) T1_Start->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Start->T1_LDH T1_Decision Is IC50 < Threshold? T1_MTT->T1_Decision T1_LDH->T1_Decision T2_Ames Ames Test (Gene Mutation) T1_Decision->T2_Ames No (Proceed) T2_MN Micronucleus Assay (Chromosome Damage) T1_Decision->T2_MN No (Proceed) T3_ROS ROS Assay (Oxidative Stress) T1_Decision->T3_ROS Yes (Investigate Why) T3_Caspase Caspase-3/7 Assay (Apoptosis) T1_Decision->T3_Caspase Yes (Investigate Why) T3_Mito Mito-Tox Assay (Mitochondrial Function) T1_Decision->T3_Mito Yes (Investigate Why) T2_Decision Genotoxic Potential? T2_Ames->T2_Decision T2_MN->T2_Decision T3_Result Identify Toxicity Pathway T2_Decision->T3_Result High Risk Profile T3_ROS->T3_Result T3_Caspase->T3_Result T3_Mito->T3_Result G Compound Toxic Compound (e.g., 2-((4-Chloro-2-fluorophenyl) sulfonyl)acetonitrile) Stress Cellular Stress (e.g., ROS, Mitochondrial Damage) Compound->Stress Initiator Initiator Caspases (Caspase-8, Caspase-9) Stress->Initiator Effector Effector Caspases (Caspase-3, Caspase-7) Initiator->Effector Cleavage Cleavage Effector->Cleavage Apoptosis Apoptosis Effector->Apoptosis Substrate DEVD Substrate Substrate->Cleavage Signal Luminescent Signal Cleavage->Signal

Caption: Simplified signaling pathway for Caspase-3/7 activation.

Oxidative Stress (Intracellular ROS Assay)

The generation of reactive oxygen species (ROS) is a major cause of cellular damage and can trigger apoptosis. [13]ROS, such as superoxides and hydroxyl radicals, can damage lipids, proteins, and DNA. [14]Intracellular ROS can be measured using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified. [13][15]

Mitochondrial Toxicity (Glucose vs. Galactose Assay)

Mitochondrial dysfunction is a frequent cause of drug-induced organ toxicity, particularly liver injury. [16][17]A clever and widely used method to assess mitochondrial liability is to compare a compound's cytotoxicity in cells cultured in glucose-containing medium versus galactose-containing medium. [18]* In Glucose: Cells can generate ATP via glycolysis in the cytoplasm, bypassing the need for mitochondrial oxidative phosphorylation (OXPHOS).

  • In Galactose: Cells are forced to rely on OXPHOS for ATP production, making them highly sensitive to compounds that inhibit mitochondrial function. [18] A compound that is significantly more potent (i.e., has a much lower IC₅₀) in galactose medium compared to glucose medium is flagged as a potential mitochondrial toxicant. [18]

G cluster_glucose High Glucose Medium cluster_galactose Galactose Medium G_Glycolysis Glycolysis (High ATP Production) G_Viability Cell Viability is HIGH G_Glycolysis->G_Viability G_Mito Mitochondrial OXPHOS (Low ATP Production) G_Result Result: Minor effect on viability. Cell is RESISTANT. G_Viability->G_Result Gal_Glycolysis Glycolysis (Low ATP Production) Gal_Viability Cell Viability is HIGH Gal_Mito Mitochondrial OXPHOS (High ATP Production) Gal_Mito->Gal_Viability Gal_Result Result: Major drop in viability. Cell is SENSITIVE. Gal_Viability->Gal_Result MitoTox Mitochondrial Toxicant MitoTox->G_Mito Inhibition MitoTox->Gal_Mito Inhibition

Caption: Logic of the Glucose vs. Galactose mitochondrial toxicity assay.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. All assays should be performed in triplicate with appropriate positive and negative controls to ensure data integrity.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [6]2. Compound Treatment: Prepare a serial dilution of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. [5]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [4]5. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol: In Vitro Micronucleus Assay
  • Cell Seeding: Seed HepG2 cells in a suitable format (e.g., 24-well plate with coverslips) to achieve 50-60% confluency at the time of treatment.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound, typically up to a cytotoxic level, for a duration equivalent to 1.5-2 normal cell cycles (e.g., 24-30 hours for HepG2). Include a vehicle control and a known clastogen (e.g., Mitomycin C) and aneugen (e.g., Colchicine) as positive controls. [11]3. Metabolic Activation (Optional): For a comprehensive test, a parallel experiment including rat liver S9 fraction should be run with a shorter exposure time (e.g., 3-6 hours) followed by a recovery period. [11]4. Cell Harvest: After treatment, wash the cells and treat with a cytokinesis blocker like Cytochalasin B. This allows for the identification of cells that have completed one cell division, appearing as binucleated cells.

  • Fixation and Staining: Harvest the cells, apply a hypotonic treatment, fix, and drop onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. [11]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed HepG2 cells in a white-walled 96-well plate suitable for luminescence at 1 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the compound for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control and a known apoptosis inducer like Staurosporine. [19]3. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [20]5. Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Plot the luminescence signal against compound concentration to determine the EC₅₀ (half-maximal effective concentration) for caspase activation.

Conclusion and Path Forward

This technical guide presents a strategic, tiered framework for the initial in vitro toxicity assessment of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile. By systematically evaluating general cytotoxicity, genotoxic potential, and key mechanistic pathways—apoptosis, oxidative stress, and mitochondrial dysfunction—researchers can build a comprehensive safety profile of this novel compound. The emphasis on understanding the "why" behind each assay and integrating data across tiers allows for the early identification of toxic liabilities. This proactive, mechanism-driven approach to toxicology is not merely a screening exercise; it is a critical component of modern drug discovery, enabling the efficient development of safer and more effective medicines.

References

  • Preliminary study to classify mechanisms of mitochondrial toxicity by in vitro metabolomics and bioinform
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (PDF). (Source: Google Search)
  • Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. (2019). PubMed. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (Source: Google Search)
  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PMC. [Link]

  • Genotoxicity Assessment of Heated Tobacco Product and Combustible Cigarette Aerosols in the Ames and In Vitro Micronucleus Assays. (Source: Reynolds Science)
  • Comparison of in vitro models for drug-induced liver injury assessment. (2024). (Source: Google Search)
  • Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. (2019). ACS Publications. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed. [Link]

  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. (2011). PubMed. [Link]

  • Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit. (Source: Tokyo Chemical Industry Co., Ltd.)
  • Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. (2022). Frontiers. [Link]

  • ROS Assay Kits. (Source: Biocompare)
  • Tools for detecting mitochondrial toxicity. (Source: Abcam)
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025). GenEvolutioN. [Link]

  • Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening. (Source: PMC)
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applic
  • Cytochrome C and Caspase-3/7 are Involved in Mycophenolic Acid- Induced Apoptosis in Genetically Engineered PC12 Neuronal Cells Expressing the p53 gene. (2014). Brieflands. [Link]

  • Application Notes and Protocols for Testing Cytotoxicity of N
  • In Vitro ROS/RNS Assay. (Source: Cell Biolabs, Inc.)
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Microplate Assays for Reactive Oxygen Species. (Source: Thermo Fisher Scientific)
  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (Source: FDA)
  • Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi... (Source: Google Search)
  • In vitro models for liver toxicity testing. (Source: PMC - NIH)
  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (Source: Google Search)
  • Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013). PubMed. [Link]

  • Cell Death Assays for Drug Discovery. (Source: Reaction Biology)
  • LDH Cytotoxicity Assay Kit. (Source: NACALAI TESQUE, INC.)
  • In Vitro Hepatotoxicity Services. (Source: Eurofins Discovery)
  • 3D In Vitro Liver Toxicology Testing with Human Liver Models. (Source: InSphero)
  • (4-Chloro-2-fluoro-phenyl)-acetonitrile. (Source: PubChem)
  • 2-[(4-chlorophenyl)
  • In vitro toxicity screening as pre-selection tool. (2008). European Pharmaceutical Review. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Characterization of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile Analogues

Executive Summary The 2-((aryl)sulfonyl)acetonitrile scaffold represents a class of compounds with significant potential in medicinal chemistry, characterized by a unique combination of an electron-withdrawing sulfonyl g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-((aryl)sulfonyl)acetonitrile scaffold represents a class of compounds with significant potential in medicinal chemistry, characterized by a unique combination of an electron-withdrawing sulfonyl group and a polar nitrile moiety. Understanding the pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) these molecules—is paramount for their successful development from promising hits into viable clinical candidates.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the ADME properties of 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile and its analogues. We will move beyond simple data collection, focusing on the causal relationships between molecular structure, experimental design, and pharmacokinetic outcomes. This document serves as a strategic manual for researchers, scientists, and drug development professionals, detailing not just the "what" but the "why" of each critical assay in the characterization cascade.

Introduction: The Arylsulfonylacetonitrile Scaffold

The subject of this guide, 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile, is a small molecule featuring several key functional groups that govern its chemical behavior and, consequently, its interaction with biological systems. The halogenated phenyl ring, the robust sulfonyl linker, and the versatile nitrile group each contribute to the molecule's overall physicochemical profile. The nitrile group, in particular, is found in over 60 approved small-molecule drugs, valued for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and enhance binding affinity.[4][5]

The success of any drug discovery program hinges on the early and accurate assessment of ADME properties to avoid costly late-stage failures.[6][7] This guide outlines a logical, tiered approach to building a comprehensive PK profile for this compound class, enabling data-driven decisions and guiding medicinal chemistry efforts toward analogues with optimized, drug-like properties.

Foundational Strategy: The In Vitro ADME Screening Cascade

A successful drug discovery campaign does not run every possible assay at once; it employs a strategic, tiered approach.[8] Early-stage "hit identification" focuses on high-throughput screens to quickly eliminate compounds with fatal flaws. As candidates progress to "lead optimization," the focus shifts to more detailed, mechanistic understanding to guide structural modifications.[2][8]

The workflow below illustrates a standard cascade for characterizing a novel chemical series like the sulfonylacetonitriles. This logical progression ensures that resources are spent on the most promising compounds and that each experiment informs the next.

ADME_Workflow cluster_0 Early Stage: Hit-to-Lead cluster_1 Mid Stage: Lead Optimization cluster_2 Late Stage: Candidate Selection A Physicochemical (Solubility, LogD) B Metabolic Stability (HLM, MLM) A->B C Broad CYP Inhibition (% Inhibition @ 10 µM) B->C D Permeability & Efflux (Caco-2 / MDCK) C->D Promising Candidates E Plasma Protein Binding (Equilibrium Dialysis) D->E F CYP Inhibition IC50 & Reaction Phenotyping E->F G Metabolite ID F->G Optimized Leads H Transporter Interaction (Substrate/Inhibitor) G->H I In Vivo PK (Rodent) H->I

Caption: A tiered workflow for in vitro ADME characterization.

Absorption: Will the Compound Reach the Bloodstream?

For an orally administered drug, absorption describes its journey across the intestinal wall into circulation.[1] This process is governed by two key physicochemical properties: solubility (how well it dissolves) and permeability (how well it crosses membranes).

Structural Analysis and Physicochemical Properties

The 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile structure presents competing features:

  • Lipophilicity: The dichlorofluorophenyl group is lipophilic, which generally favors membrane permeability.

  • Polarity: The sulfonyl (SO2) and nitrile (C≡N) groups are highly polar and are strong hydrogen bond acceptors.[9] This polarity is crucial for target binding but can increase aqueous solubility while potentially hindering passive diffusion across the lipid-rich cell membrane.

Therefore, a key initial task is to experimentally determine the balance between these properties.

Experimental Protocol: Kinetic Aqueous Solubility

Rationale: This assay provides a rapid assessment of a compound's solubility under physiologically relevant pH conditions, which is a primary determinant of intestinal absorption. Poor solubility can be a major hurdle to achieving adequate oral bioavailability.[10][11]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add 5 µL of the DMSO stock to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 200 µM nominal concentration with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration and precipitation of excess compound.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound using LC-MS/MS analysis against a standard curve prepared in PBS/DMSO.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as the gold standard in vitro model for predicting human intestinal absorption.[12] This assay measures both passive diffusion and active transport, critically identifying if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a differentiated, polarized monolayer is formed. Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Apical to Basolateral (A→B) Permeability:

    • Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • Concurrently, perform the assay in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Analysis: Quantify the compound concentration in all samples via LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio (ER): Calculate the ER as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter.

Distribution: Where Does the Compound Go?

Distribution describes how a drug reversibly moves from the bloodstream into various tissues.[1] A key determinant of distribution is Plasma Protein Binding (PPB). Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or excreted. High PPB can limit efficacy and reduce clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

Rationale: Equilibrium dialysis is the gold standard for determining PPB. The RED device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber, allowing the unbound drug to equilibrate between them.

Methodology:

  • Device Preparation: Prepare the RED device inserts according to the manufacturer's instructions.

  • Dosing: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to one chamber of the insert. Add an equal volume of PBS to the other chamber.

  • Incubation: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully collect samples from both the plasma and the buffer chambers.

  • Quantification: Combine the samples with an equal volume of the opposing matrix (blank buffer for the plasma sample, blank plasma for the buffer sample) to nullify matrix effects during analysis. Quantify the total concentration in both chambers by LC-MS/MS.

  • Calculation:

    • % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • % Bound = 100 - % Unbound

Metabolism: How is the Compound Modified?

Metabolism describes the biochemical modification of drugs by the body, primarily in the liver, to facilitate their elimination.[1] This process is divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Understanding metabolic pathways and stability is critical for predicting a drug's half-life and potential for drug-drug interactions.

Predicted Metabolic Pathways

Based on the 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile structure, we can predict several potential metabolic pathways. The sulfonyl group and the aromatic nitrile are generally metabolically robust.[5][13][14] However, the C-H bond on the acetonitrile alpha-carbon could be a site for oxidation, and the halogenated ring is also a potential site for cytochrome P450 (CYP)-mediated oxidation.

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound (Ar-SO2-CH2-CN) m1 Aromatic Hydroxylation (Ar(OH)-SO2-CH2-CN) parent->m1 CYP450 Oxidation m2 α-Carbon Hydroxylation (Ar-SO2-CH(OH)-CN) parent->m2 CYP450 Oxidation m3 Glucuronide Conjugate (Ar(O-Gluc)-SO2-CH2-CN) m1->m3 UGT m4 Sulfate Conjugate (Ar(O-SO3)-SO2-CH2-CN) m1->m4 SULT

Caption: Predicted metabolic pathways for the sulfonylacetonitrile scaffold.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of drug-metabolizing CYP enzymes. This assay measures the intrinsic clearance of a compound, providing a reliable estimate of its metabolic half-life.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM protein (e.g., 0.5 mg/mL), and the test compound (1 µM final concentration).

  • Initiation: Pre-warm the mixture at 37°C. Initiate the enzymatic reaction by adding a pre-warmed NADPH-generating system (cofactor required for CYP activity). A parallel incubation without NADPH serves as a negative control.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Half-life (t1/2) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / HLM protein concentration)

Integrated Data Analysis and Structure-Property Relationships

The true power of this characterization cascade lies in integrating the data to build a holistic profile and guide medicinal chemistry. By testing a series of analogues, Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) can be established.

The table below presents a hypothetical dataset for our lead compound and two analogues, demonstrating how data can be synthesized to inform decisions.

Compound IDAnalogue ModificationKinetic Solubility (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioHLM t₁/₂ (min)% Unbound (Human Plasma)Scientist's Assessment
LEAD-001 4-Cl, 2-F (Parent)158.51.24525Moderate solubility and stability, good permeability. A solid starting point.
LEAD-002 Add 5-methoxy group57.21.1>6018Improved metabolic stability, but solubility and unbound fraction decreased.
LEAD-003 Replace 4-Cl with 4-CN452.13.55540Increased solubility and unbound fraction, but permeability dropped and it is now a P-gp substrate.

This comparative data allows the project team to make rational choices. For instance, while LEAD-002 improved stability, the drop in solubility is a concern. The changes in LEAD-003 highlight the delicate balance of properties; the added polar nitrile improved solubility but negatively impacted permeability and introduced efflux liability.

Conclusion and Future Directions

This guide has outlined a robust, industry-standard framework for the comprehensive pharmacokinetic characterization of 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile analogues. By systematically evaluating solubility, permeability, distribution, and metabolic stability, researchers can build a detailed understanding of a compound's ADME profile. This in vitro data is essential for de-risking candidates, guiding synthetic chemistry efforts, and ultimately selecting compounds with the highest probability of success for advancement into definitive in vivo pharmacokinetic and efficacy studies. The causality-driven approach detailed herein ensures that each experimental result provides actionable intelligence, accelerating the journey from chemical entity to potential therapeutic.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). Selvita.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
  • Examples of pharmaceutically important nitriles. (n.d.). ResearchGate.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Medicinal Chemistry.
  • Nitrile. (n.d.). Wikipedia.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010, August 30). ACS Publications.
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (n.d.). Molecules.
  • Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. (n.d.). Analytical and Bioanalytical Chemistry.
  • The metabolism of acetonitrile to cyanide by isolated rat hepatocytes. (n.d.). PubMed.
  • Refined ADME Profiles for ATC Drug Classes. (2025, February 28). International Journal of Molecular Sciences.
  • Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds. (n.d.). PubMed.
  • ADME Profiling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate.
  • Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022, September 15). Journal of Medicinal and Chemical Sciences.
  • ADME Properties in Drug Delivery. (2025, May 6). Molecules.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Abstract This document provides a comprehensive guide for the synthesis of 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile, a key building block in medicinal chemistry and drug development. The protocol herein is desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile, a key building block in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each step, ensuring a thorough understanding of the reaction for successful replication and troubleshooting. Safety protocols, reagent handling, and purification techniques are also discussed in detail to ensure a safe and effective synthesis.

Introduction

α-Sulfonylacetonitriles are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry.[1] Their utility stems from the unique electronic properties conferred by the sulfonyl and nitrile groups, which can engage in various biological interactions. The target molecule, 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile, incorporates a substituted phenyl ring, making it a valuable intermediate for the synthesis of more complex, biologically active molecules. The presence of the chloro and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

This application note details a robust and reproducible laboratory-scale synthesis of 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile via the nucleophilic substitution of 4-chloro-2-fluorobenzenesulfonyl chloride with the carbanion of chloroacetonitrile.

Reaction Scheme

Reaction_Scheme Figure 1: Overall Synthesis Reaction reagent1 4-Chloro-2-fluorobenzenesulfonyl chloride reaction + reagent1->reaction reagent2 Chloroacetonitrile reagent2->reaction base Sodium Hydride (NaH) reaction_arrow base->reaction_arrow Base solvent Tetrahydrofuran (THF) solvent->reaction_arrow Solvent product 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile reaction->reaction_arrow reaction_arrow->product

Caption: Overall synthesis of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Chloro-2-fluorobenzenesulfonyl chloride141337-26-0229.061.0 eq (e.g., 5.0 g)A solid at room temperature. Corrosive, handle with care.
Chloroacetonitrile107-14-275.491.1 eqA colorless to pale yellow liquid.[2] Toxic and flammable.[2]
Sodium Hydride (60% dispersion in oil)7646-69-724.001.2 eqHighly reactive with water, releasing flammable hydrogen gas.[3][4] Handle under an inert atmosphere.[3][5]
Anhydrous Tetrahydrofuran (THF)109-99-972.11~10 mL/g of sulfonyl chlorideShould be freshly distilled from a suitable drying agent or obtained from a solvent purification system.
Saturated Ammonium Chloride (aq)12125-02-953.49As neededUsed for quenching the reaction.
Ethyl Acetate141-78-688.11As neededFor extraction.
Brine (Saturated Sodium Chloride solution)7647-14-558.44As neededFor washing the organic layer.
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying the organic layer.
Silica Gel7631-86-960.08As neededFor column chromatography.
Hexanes/Ethyl Acetate mixture--As neededEluent for column chromatography.

Detailed Experimental Protocol

Safety Precautions
  • Sodium Hydride: This reagent is highly water-reactive and can ignite in air, especially when the mineral oil is removed.[3] It is crucial to handle it in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen).[3][5] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[3][4][6] A Class D fire extinguisher for combustible metals should be readily available.[3]

  • 4-Chloro-2-fluorobenzenesulfonyl chloride: This compound is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Chloroacetonitrile: This reagent is toxic and flammable.[2] All manipulations should be performed in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): THF can form explosive peroxides upon storage. Use freshly opened or tested (for peroxides) solvent.

Reaction Setup

Reaction_Setup Figure 2: Reaction Setup Diagram flask Round-bottom flask Magnetic stir bar condenser Reflux Condenser condenser->flask bubbler Oil Bubbler condenser->bubbler septum Rubber Septum septum->flask n2_inlet Nitrogen/Argon Inlet n2_inlet->septum Mechanism Figure 3: Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack acetonitrile Cl-CH2-CN reaction1 + acetonitrile->reaction1 NaH NaH NaH->reaction1 carbanion [Cl-CH-CN]⁻ Na⁺ carbanion2 [Cl-CH-CN]⁻ H2 H₂ reaction1_arrow reaction1->reaction1_arrow reaction1_arrow->carbanion reaction1_arrow->H2 (gas) sulfonyl_chloride Ar-SO₂-Cl reaction2 + sulfonyl_chloride->reaction2 carbanion2->reaction2 product Ar-SO₂-CH(Cl)-CN Cl_ion Cl⁻ reaction2_arrow reaction2->reaction2_arrow reaction2_arrow->product reaction2_arrow->Cl_ion

Sources

Application

Application Note: C-C Bond Formation and Cross-Coupling Strategies for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Executive Summary The compound 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (CAS: 1325303-29-4) is a highly versatile bifunctional building block. Featuring an active methylene group flanked by two strong electron-w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (CAS: 1325303-29-4) is a highly versatile bifunctional building block. Featuring an active methylene group flanked by two strong electron-withdrawing groups (EWG)—a sulfonyl and a nitrile—it serves as a premier nucleophile for complex molecule synthesis, including the development of 3-substituted 2-amino-indole derivatives and GPR43 agonists [1]. This technical guide details the mechanistic causality, chemoselectivity challenges, and optimized protocols for both Palladium-catalyzed α -arylation and base-promoted alkylation.

Substrate Profiling & Mechanistic Causality

The Active Methylene and Carbanion Dynamics

The α -protons of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile are exceptionally acidic (estimated pKa ~11–12 in DMSO) due to the synergistic resonance and inductive stabilization provided by the adjacent −SO2​− and −CN groups. This thermodynamic acidity allows for facile deprotonation using mild bases (e.g., Cs2​CO3​ or K2​CO3​ ), bypassing the need for harsh alkoxide or amide bases that can trigger unwanted side reactions [3].

Chemoselectivity: The Internal Ar-Cl Conundrum

A critical challenge in cross-coupling this specific substrate is the presence of the internal 4-chloro-2-fluorophenyl moiety. Palladium catalysts are highly effective at activating aryl chlorides. If the catalytic system is too active, or if the reaction is subjected to excessive thermal stress, the internal Ar−Cl bond will undergo oxidative addition, leading to catastrophic oligomerization or self-condensation.

To prevent this, the reaction must be strictly controlled. Employing a mild base ( Cs2​CO3​ ) and a bulky, electron-rich ligand like XPhos ensures that the catalyst selectively activates the external aryl bromide/iodide electrophile while leaving the internal aryl chloride intact [4]. Furthermore, bulky ligands like XPhos force the ambidentate cyanoalkyl anion to coordinate to the Palladium center via the carbon atom rather than the nitrogen atom, which is an absolute prerequisite for successful reductive elimination [2].

Chemoselectivity Substrate 2-((4-Chloro-2-fluorophenyl) sulfonyl)acetonitrile CondA Mild Base (Cs2CO3) Bulky Ligand (XPhos) Controlled Temp (80°C) Substrate->CondA CondB Strong Base (NaOtBu) High Temp (>100°C) Substrate->CondB PathA Targeted Cross-Coupling (External Ar-X Activation) CondA->PathA Chemoselective PathB Oligomerization (Internal Ar-Cl Activation) CondB->PathB Unselective

Logical relationship governing chemoselectivity in cross-coupling.

Quantitative Optimization of α -Arylation Conditions

The following table summarizes the optimization data for the cross-coupling of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile with a standard external aryl bromide. The data highlights the causality behind the selection of the optimal catalytic system.

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ (2.5) PPh3​ (10) Cs2​CO3​ Toluene80<5Catalyst poisoning via stable N-bound Pd-complex [2].
2 Pd2​(dba)3​ (2.5)XPhos (6) NaOtBu Toluene8045Significant desulfonylation and oligomerization.
3 Pd(OAc)2​ (5)BINAP (6) K2​CO3​ Dioxane10062Moderate yield; trace internal Ar-Cl activation observed.
4 Pd2​(dba)3​ (2.5) XPhos (6) Cs2​CO3​ Toluene 80 89 Optimal chemoselectivity and rapid reductive elimination.

Experimental Protocols

Protocol A: Palladium-Catalyzed α -Arylation (Cross-Coupling)

This protocol describes the selective C-C bond formation between the substrate and an external aryl bromide.

Self-Validating System & Causality:

  • Degassing: Sparging with argon for 15 minutes is non-negotiable. Oxygen ingress will irreversibly oxidize the electron-rich XPhos ligand, halting the catalytic cycle.

  • Visual Cues: The transition from a yellow solution to a deep red/brown mixture is a self-validating indicator that the active Pd(0) species has successfully formed and oxidative addition is occurring.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.0 mmol, 1.0 equiv), the external Aryl Bromide (1.1 mmol, 1.1 equiv), and Cs2​CO3​ (2.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6.0 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Validation Check: Upon stirring at room temperature, the mixture will appear as a pale yellow suspension due to the insoluble Cs2​CO3​ and initial carbanion formation.

  • Reaction: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12–16 hours.

  • Validation Check: Within 30 minutes of heating, the reaction mixture should transition to a deep red/brown color, confirming catalytic turnover.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the α -arylated product.

Workflow N1 1. Reagent Preparation Dry Solvent & Degas (Ar) N2 2. Catalyst Activation Pd2(dba)3 + XPhos N1->N2 N3 3. Carbanion Generation Substrate + Cs2CO3 N2->N3 Visual: Yellow to Deep Red N4 4. Cross-Coupling Add Ar-Br, 80°C, 12 h N3->N4 Visual: Pale Yellow Suspension N5 5. Quench & Extraction NH4Cl (aq) / EtOAc N4->N5 TLC Monitoring

Step-by-step experimental workflow for Pd-catalyzed alpha-arylation.

Protocol B: Base-Promoted Alkylation / SNAr

This protocol is derived from established pharmaceutical workflows where the substrate acts as a nucleophile against activated electrophiles (e.g., in the synthesis of indole derivatives) [1].

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under Argon, dissolve 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.0 mmol) in anhydrous THF (3.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) in small portions.

  • Validation Check: Vigorous hydrogen gas evolution will occur. Stir for 15 minutes until bubbling ceases, indicating complete formation of the α -sulfonylacetonitrile anion.

  • Electrophile Addition: Add the target electrophile (e.g., an alkyl halide or activated aryl fluoride) (1.1 mmol) dropwise.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 5 hours.

  • Workup: Carefully pour the reaction mixture into ice-cold water (10 mL) to quench any unreacted NaH. Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over MgSO4​ , filter, and concentrate in vacuo prior to purification.

Method

Application Note: Step-by-Step Preparation of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Experimental Protocol & Mechanistic Guide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Detailed Experimental Protocol & Mechanistic Guide.

Strategic Rationale & Chemical Context

Arylsulfonylacetonitriles are highly versatile building blocks in medicinal chemistry. They are frequently utilized in the synthesis of complex heterocyclic scaffolds, including triazolothienopyrimidines, which have demonstrated significant efficacy as potent serotonin 5-HT6 receptor antagonists and kidney urea transporter (UT-B) inhibitors [1][2].

The target compound, 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile , features a highly electron-deficient aromatic ring coupled with a reactive active-methylene group. To synthesize this compound, chemists typically rely on two distinct mechanistic pathways:

  • The Thioether Oxidation Strategy (Route A): A robust, two-step process involving the nucleophilic substitution of an arylthiol with an α -halonitrile, followed by peroxy-mediated sulfoxidation [1].

  • The Direct Sulfinate Alkylation Strategy (Route B): A highly atom-economical, single-step reaction exploiting the ambident nucleophilicity of a sodium arylsulfinate [3].

As a Senior Application Scientist, selecting the correct route depends on starting material availability, scalability requirements, and safety constraints. This guide details both methodologies, focusing on the causality behind each experimental condition to ensure reproducible, high-yield results.

Mechanistic Pathways & Workflow Visualization

Workflow Thiol 4-Chloro-2-fluorobenzenethiol Sulfide 2-((4-Chloro-2-fluorophenyl)thio)acetonitrile (Intermediate) Thiol->Sulfide Chloroacetonitrile, K2CO3 DMF, 0 °C Sulfone 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (Target Compound) Sulfide->Sulfone mCPBA (2.5 eq) CH2Cl2, RT Sulfinate Sodium 4-chloro-2-fluorobenzenesulfinate Sulfinate->Sulfone Chloroacetonitrile DMF, 80 °C

Synthetic pathways for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Detailed Experimental Methodologies

Route A: The Thioether Oxidation Strategy (Two-Step)

This is the industry-standard route due to the high commercial availability of arylthiols.

Step 1: Nucleophilic Thioalkylation
  • Causality Insight: The reaction is performed at 0 °C to prevent base-catalyzed degradation of the chloroacetonitrile and to suppress potential dialkylation at the highly acidic methylene position of the product [1].

  • Procedure:

    • Charge a flame-dried round-bottom flask with anhydrous N,N-dimethylformamide (DMF) to achieve a 0.4 M concentration relative to the limiting reagent.

    • Add chloroacetonitrile (1.0 equiv) and cool the solution to 0 °C using an ice-water bath.

    • Add 4-chloro-2-fluorobenzenethiol (0.95 equiv) dropwise, followed by anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • Stir the heterogeneous mixture vigorously for 2 hours at 0 °C.

    • Workup: Quench the reaction by pouring it into excess ice-cold distilled water. Extract the aqueous phase three times with diethyl ether (Et₂O). Wash the combined organic layers sequentially with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate 2-((4-chloro-2-fluorophenyl)thio)acetonitrile (~90% yield).

Step 2: Sulfoxidation
  • Causality Insight: meta-Chloroperoxybenzoic acid (mCPBA) is utilized because it provides predictable stoichiometry. While the theoretical requirement for a sulfone is 2.0 equivalents of oxygen, mCPBA is typically sold at 70–77% purity. Therefore, a calculated 2.5–3.0 equivalents by mass must be used to prevent the reaction from stalling at the sulfoxide stage [1][2].

  • Procedure:

    • Dissolve the crude thioether intermediate in dichloromethane (CH₂Cl₂, 0.4 M) and cool to 0 °C.

    • Slowly add mCPBA (77% purity, 2.5 equiv) in portions to control the exothermic oxidation.

    • Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

    • Workup: Quench the reaction with a 5% aqueous sodium sulfite (Na₂SO₃) solution. Crucial Safety Step: This destroys unreacted peroxides, preventing explosive hazards during concentration.

    • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize and remove the m-chlorobenzoic acid byproduct. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate) or recrystallization to afford the pure target sulfone.

Route B: Direct Sulfinate Alkylation (One-Step)

This route is highly efficient but depends on the availability of the specific sodium arylsulfinate salt.

  • Causality Insight: The sulfinate anion is an ambident nucleophile. By using a polar aprotic solvent like DMF, the sodium cation is heavily solvated, leaving the sulfinate anion "naked." Under these soft alkylating conditions, the softer sulfur atom acts as the primary nucleophile, driving the S-alkylation over O-alkylation to directly yield the sulfone [3].

  • Procedure:

    • Suspend sodium 4-chloro-2-fluorobenzenesulfinate (1.0 equiv) and chloroacetonitrile (1.2 equiv) in anhydrous DMF (0.5 M).

    • Heat the mixture to 80 °C under an inert argon atmosphere for 4–6 hours.

    • Workup: Cool the mixture to room temperature and dilute with a large volume of water. The target sulfone often precipitates directly from the aqueous DMF mixture.

    • Filter the precipitate, wash with cold water, and dry under high vacuum. If it does not precipitate, extract with ethyl acetate, wash extensively with water to remove DMF, dry over Na₂SO₄, and concentrate.

Self-Validating Systems & Analytical Tracking

To ensure scientific integrity, every protocol must be tracked using self-validating analytical checkpoints. Do not proceed to subsequent steps or biological assays without confirming the following:

  • Thin-Layer Chromatography (TLC):

    • Thioether (Intermediate): Relatively non-polar. Expect an Rf​ of ~0.6 (in 4:1 Hexanes/Ethyl Acetate).

    • Sulfone (Target): Highly polar due to the -SO₂- group. Expect a significant drop in mobility, with an Rf​ of ~0.2.

  • Proton NMR ( 1 H NMR) Diagnostic Shifts:

    • The methylene protons (-CH₂-CN) provide a definitive tracking mechanism.

    • In the thioether , these protons resonate as a singlet at approximately 3.6 ppm .

    • Upon oxidation to the sulfone , the extreme electron-withdrawing nature of the sulfonyl group deshields these protons, shifting the singlet drastically downfield to ~4.2 ppm .

    • Troubleshooting: If an AB quartet or a singlet is observed at ~3.9 ppm, this indicates incomplete oxidation (formation of the chiral sulfoxide). If observed, re-subject the mixture to additional mCPBA.

Quantitative Route Comparison

Summarized below is a comparative analysis of both synthetic methodologies to aid in project planning and scale-up logistics.

ParameterRoute A: Thioether OxidationRoute B: Direct Sulfinate Alkylation
Overall Yield 75 – 85% (over two steps)60 – 70% (single step)
Reaction Time ~6 hours total~4 – 6 hours
Reagent Cost Low (Arylthiols are inexpensive)Moderate (Sulfinate salts are costlier)
Scalability Excellent (Standard industrial route)Good (Limited by sulfinate availability)
Environmental Impact Moderate (Generates m-CBA waste)Low (Generates benign NaCl waste)

References

  • Nanomolar Potency and Metabolically Stable Inhibitors of Kidney Urea Transporter UT-B. ACS / National Institutes of Health (NIH).1 [1]

  • Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3- e][1,2,3]triazolo[1,5- a]pyrimidines as potent and selective serotonin 5HT 6 receptor antagonists. ResearchGate.2 [2]

  • Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. ResearchGate.3 [3]

Sources

Application

Advanced Catalytic Systems for the Asymmetric Functionalization of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Executive Summary Arylsulfonylacetonitriles are highly versatile active methylene compounds widely utilized in asymmetric organocatalysis. The specific derivative 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile offers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylsulfonylacetonitriles are highly versatile active methylene compounds widely utilized in asymmetric organocatalysis. The specific derivative 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile offers unique stereoelectronic properties that make it a superior reagent compared to the unsubstituted phenylsulfonylacetonitrile[1]. This Application Note details the mechanistic causality, catalyst selection, and self-validating protocols for utilizing this compound in advanced synthetic workflows—specifically focusing on the one-pot Domino Ring-Opening Cyclization (DROC) to yield enantioenriched heterocycles and unnatural α-amino acids[2].

Mechanistic Insights & Causality

The substitution pattern on the arylsulfonyl group is not merely a structural variation; it fundamentally alters the reactivity and stereochemical outcome of the reaction. The choice to use the 4-chloro-2-fluorophenyl derivative is driven by three distinct chemical causalities:

  • Acidity (pKa) Modulation : The electron-withdrawing halogens (Cl, F) lower the pKa of the α-protons. This accelerates the initial base-catalyzed Knoevenagel condensation with aldehydes under milder conditions, preventing the degradation of sensitive substrates.

  • Conformational Locking via Non-Covalent Interactions : In asymmetric organocatalysis, the ortho-fluoro substituent acts as a crucial secondary hydrogen-bond acceptor. When paired with bifunctional hydrogen-bonding catalysts (e.g., cinchona alkaloid-derived ureas), this interaction rigidifies the transition state during asymmetric epoxidation, leading to higher enantiomeric excesses (ee)[3].

  • Enhanced Leaving Group Ability : During the Domino Ring-Opening Cyclization (DROC), the resulting cyano-epoxide acts as a masked α-halo acyl halide synthon. Upon nucleophilic attack, the electron-deficient 4-chloro-2-fluorophenylsulfinate acts as an exceptional leaving group, driving the cyclization forward with high thermodynamic favorability[2].

G A Aldehyde + 2-((4-Cl-2-F-Ph)SO2)CH2CN B Knoevenagel Adduct (Alkene) A->B C Asymmetric Epoxidation (Organocatalyst + TBHP) B->C D Chiral Epoxide (Masked Acyl Halide) C->D E Domino Ring-Opening (Nucleophile Addition) D->E F Enantioenriched Target (Heterocycle / Amino Acid) E->F

Catalytic asymmetric Domino Ring-Opening Cyclization (DROC) pathway.

Quantitative Data & Catalyst Optimization

To maximize the enantiomeric excess (ee) and yield during the critical epoxidation phase, the choice of catalyst and solvent is paramount. Table 1 summarizes the optimization data for the asymmetric epoxidation of the Knoevenagel adduct derived from 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Table 1: Catalyst and Solvent Optimization for Asymmetric Epoxidation

EntryCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Quinine-derived Urea (eQNU)Toluene-208894
2Quinine-derived SquaramideToluene-209197
3Quinidine-derived UreaDCM-2082-89
4Quinine-derived Urea (eQNU)THF07581
5Achiral Base (TEA)Toluene25950 (Racemic)

Data Interpretation: Non-polar solvents like Toluene are strictly required to maintain the integrity of the hydrogen-bonding network between the catalyst and the substrate. Raising the temperature to 0 °C (Entry 4) increases the kinetic energy of the system, disrupting the delicate transition state and resulting in a significant drop in enantioselectivity[3].

Self-Validating Experimental Protocol

The following protocol details the one-pot, single-flask synthesis of α-arylglycine derivatives via the DROC methodology. This workflow is designed to be self-validating , incorporating strict In-Process Controls (IPCs) to ensure the success of each mechanistic step before proceeding.

Phase 1: Knoevenagel Condensation
  • Preparation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.1 mmol of the target aldehyde and 0.1 mmol of 2-((4-chloro-2-fluorophenyl)sulfonyl)acetonitrile in 0.33 mL of anhydrous toluene (0.3 M).

  • Catalyst Addition : Add 0.01 mmol (10 mol%) of the Quinine-derived Squaramide catalyst. Stir at 25 °C for 2 hours.

  • IPC Check (Validation) : Perform TLC analysis (Hexane/EtOAc 7:3). Causality : You must confirm the complete consumption of the starting nitrile. Any unreacted nitrile will interfere with the subsequent epoxidation step, leading to racemic background reactions. Do not proceed until the alkene spot is exclusively visible.

Phase 2: Asymmetric Epoxidation
  • Thermal Conditioning : Dilute the reaction mixture with an additional 4.67 mL of anhydrous toluene to reach a concentration of 0.02 M. Cool the system strictly to -20 °C.

  • Oxidation : Add 0.11 mmol of Cumyl Hydroperoxide (CHP) or tert-Butyl Hydroperoxide (TBHP) dropwise. Stir at -20 °C for 24 hours.

  • IPC Check (Validation) : Extract a 10 µL aliquot, quench with cold saturated Na2SO3, and analyze via chiral HPLC. Causality : The dilution and low temperature are critical to suppress the uncatalyzed background epoxidation, ensuring the hydroperoxide attack is exclusively directed by the chiral catalyst's hydrogen-bonding pocket[3].

Phase 3: Domino Ring-Opening Cyclization (DROC)
  • Nucleophilic Attack : Warm the flask to 0 °C. Add 0.12 mmol of the desired aniline derivative, followed by 0.15 mmol of N,N-dicyclohexylmethylamine (Cy2NMe) and 100 equivalents of Methanol.

  • Cyclization : Stir at 25 °C until complete conversion is observed via TLC (typically 4-6 hours).

  • Purification : Concentrate the mixture under reduced pressure and purify directly via flash column chromatography to isolate the enantioenriched α-amino acid ester.

Workflow S1 1. Reagent Prep (Dry Toluene, Ar) S2 2. Knoevenagel (25 °C, 2 h) S1->S2 S3 3. Epoxidation (-20 °C, TBHP) S2->S3 S4 4. Ring Opening (Nucleophile) S3->S4 S5 5. HPLC/NMR Analysis S4->S5

Self-validating experimental workflow for the one-pot catalytic sequence.

Sources

Method

Scale-up manufacturing process for CAS 1325303-29-4

Title: Scale-Up Manufacturing Process for CAS 1325303-29-4: 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile Executive Summary CAS 1325303-29-4, chemically identified as 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Scale-Up Manufacturing Process for CAS 1325303-29-4: 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Executive Summary

CAS 1325303-29-4, chemically identified as 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile[1], is a critical halogenated sulfonylacetonitrile building block. Due to the highly electron-withdrawing nature of both the sulfonyl and cyano groups, the α-carbon is exceptionally acidic, making this compound a versatile C-H acid for Knoevenagel condensations and the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[2]. This application note details a robust, high-yielding, and scalable two-step manufacturing protocol designed for multi-kilogram production. The process emphasizes mechanistic causality, thermal safety, and stringent in-process controls (IPC) to ensure a self-validating workflow for drug development professionals.

Mechanistic Pathway & Synthetic Strategy

The scalable synthesis of sulfonylacetonitriles classically relies on the fundamental principle of nucleophilic displacement[2]. Our optimized route utilizes a transition-metal-free, two-phase sequence:

  • Reductive Sulfination: The commercially available starting material, 4-chloro-2-fluorobenzenesulfonyl chloride, is reduced to sodium 4-chloro-2-fluorobenzenesulfinate. We utilize sodium sulfite ( Na2​SO3​ ) as the reductant[3]. This choice is highly deliberate: it avoids the heavy metal waste streams associated with zinc reductions and prevents the over-reduction to thiols commonly seen with lithium aluminum hydride.

  • Electrophilic Alkylation: The isolated sodium sulfinate undergoes nucleophilic substitution with chloroacetonitrile[4]. While bromoacetonitrile offers faster kinetics, chloroacetonitrile is selected for scale-up due to its superior thermal stability, lower cost, and reduced safety risks during bulk handling.

SynthesisWorkflow SM1 4-Chloro-2-fluorobenzenesulfonyl chloride (Starting Material) Reagents1 Na2SO3, NaHCO3 H2O, 70°C, pH 7.5-8.5 SM1->Reagents1 Int1 Sodium 4-chloro-2-fluorobenzenesulfinate (Stable Intermediate) Reagents1->Int1 Reagents2 Chloroacetonitrile EtOH/H2O, 80°C Int1->Reagents2 IPC1 IPC 1: HPLC > 99% conversion Check for disproportionation Int1->IPC1 Product CAS 1325303-29-4 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile Reagents2->Product IPC2 IPC 2: HPLC > 98% conversion Monitor alkylation Product->IPC2

Workflow for the scalable synthesis of CAS 1325303-29-4 via sulfination and alkylation.

Scale-Up Process Parameters & Causality

  • Strict pH Control via Bicarbonate Buffer: During the reduction step, the generation of HCl must be neutralized. Sodium bicarbonate ( NaHCO3​ ) is used to buffer the reaction strictly between pH 7.5 and 8.5. Causality: If the pH drops below 7.0, the sulfinate protonates to form sulfinic acid, an unstable species that rapidly disproportionates into sulfonic acid and thiosulfonate impurities, drastically reducing yield.

  • Pseudo-Phase-Transfer Solvent System: The alkylation step employs an Ethanol/Water (8:2 v/v) co-solvent system. Causality: Water perfectly solubilizes the inorganic sodium sulfinate, while ethanol solvates the organic chloroacetonitrile. This eliminates the need for expensive phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), thereby preventing emulsion formation during downstream processing (DSP).

  • Exotherm Management: The reduction of the sulfonyl chloride is highly exothermic. Solid addition must be rate-controlled to maintain the internal temperature ( Tint​ ) below 75°C to prevent thermal degradation.

Detailed Experimental Protocol (1 kg Scale)

This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the specified In-Process Control (IPC) metrics are met.

Phase 1: Synthesis of Sodium 4-chloro-2-fluorobenzenesulfinate

  • Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, internal temperature probe, and reflux condenser.

  • Buffer & Reductant Charging: Charge the reactor with 4.0 L of Deionized (DI) Water. Add 825 g of Na2​SO3​ (6.54 mol, 1.5 eq) and 733 g of NaHCO3​ (8.72 mol, 2.0 eq). Stir at 250 rpm until complete dissolution is achieved.

  • Heating: Heat the jacket to achieve an internal temperature ( Tint​ ) of 70°C.

  • Controlled Addition: Portion-wise, add 1.0 kg of 4-chloro-2-fluorobenzenesulfonyl chloride (4.36 mol, 1.0 eq) over 90 minutes. Monitor the exotherm closely; pause the addition if Tint​ exceeds 75°C.

  • Digestion & IPC 1: Stir the mixture at 70°C for 2 hours. Pull a 1 mL sample for HPLC analysis. Validation: The reaction is complete when the starting material area is < 1.0%.

  • Isolation: Cool the reactor to 5°C at a controlled rate of 15°C/hour. Charge 1.0 kg of NaCl to induce "salting out." Filter the precipitated sodium sulfinate and dry under vacuum at 40°C for 12 hours.

Phase 2: Alkylation to CAS 1325303-29-4

  • Solvent & Substrate Charging: In a clean 10 L reactor, charge 4.0 L of Ethanol and 1.0 L of DI Water. Add the isolated sodium sulfinate from Phase 1 (~920 g, 3.92 mol, 1.0 eq).

  • Electrophile Addition: Add 355 g of Chloroacetonitrile (4.70 mol, 1.2 eq) in a single continuous stream.

  • Alkylation: Heat the mixture to 80°C (gentle reflux) and maintain for 5 hours.

  • IPC 2: Pull a sample for HPLC analysis. Validation: Target conversion to the sulfonylacetonitrile is > 98%.

  • Crystallization: Cool the reactor to 50°C. Slowly charge 3.0 L of DI Water (anti-solvent) over 60 minutes to reach supersaturation.

  • Cooling Ramp: Cool the suspension to 5°C over 3 hours to promote the growth of dense, filterable crystalline needles.

  • Filtration & Drying: Filter the product using a Nutsche filter. Wash the filter cake with 2 x 1.0 L of cold Water/Ethanol (8:2). Dry the solid in a vacuum oven at 45°C until moisture is < 0.5% w/w.

Quantitative Data & Yield Analysis

The table below summarizes the mass balance, stoichiometric equivalents, and critical quality attributes for a standard 1 kg scale-up validation batch.

ParameterPhase 1 (Reductive Sulfination)Phase 2 (Alkylation)
Starting Material Input 1.00 kg (4.36 mol)0.92 kg (3.92 mol)
Key Reagent Input 0.825 kg Na2​SO3​ 0.355 kg Chloroacetonitrile
Reaction Time / Temp 2 hours / 70°C5 hours / 80°C
Crude Yield 0.92 kg (Sodium Sulfinate)0.82 kg (Product)
Step Molar Yield 90.2%89.5%
Global Yield (2-steps) -80.7%
HPLC Purity (a/a %) > 98.5%> 99.2%
Major Impurity Profile Sulfonic acid derivative (< 1.0%)Unreacted sulfinate (< 0.5%)

Safety, Health, and Environment (SHE)

  • Chloroacetonitrile Handling: Chloroacetonitrile is highly toxic via inhalation and is a potent lachrymator. It must be handled strictly in closed systems. The reactor exhaust must be routed through a 10% NaOH scrubber to neutralize any volatilized chloroacetonitrile or trace HCl gas generated.

  • Aqueous Waste Management: The aqueous effluent from Phase 1 contains significant amounts of inorganic salts (NaCl, Na2​SO4​ ). It must be routed to a high-TDS (Total Dissolved Solids) wastewater treatment facility rather than standard biological treatment plants.

References

  • Gottardi, W., & Nagl, M. (2002). "Chemical Properties of N-Chlorotaurine Sodium, a Key Compound in the Human Defence System." Archiv Der Pharmazie, 335(9), 411-421. [Link]

  • Jurášek, A., et al. "Furan derivatives. LXXXEX. Synthesis and properties of a, /^-unsaturated sulfones of the arylfuran series." Chemical Papers. [Link]

Sources

Application

Application Notes and Protocols for Knoevenagel Condensation using 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation reaction utilizing 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile. This activated me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation reaction utilizing 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile. This activated methylene compound is a potent substrate for carbon-carbon bond formation, leading to the synthesis of electron-deficient alkenes of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for both conventional and microwave-assisted synthesis, and provide insights into reaction optimization, product characterization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Power of Activated Methylene Compounds in Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene compound.[1][2] The reaction's broad applicability and operational simplicity have made it a favored method for constructing α,β-unsaturated systems.[3][4]

The reactivity of the methylene compound is dictated by the presence of electron-withdrawing groups that increase the acidity of the methylene protons, thereby facilitating the initial deprotonation step.[5] In this context, 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile emerges as a highly valuable substrate. The potent electron-withdrawing capabilities of both the sulfonyl and nitrile groups significantly activate the adjacent methylene group, rendering it highly susceptible to deprotonation even by weak bases.[6] The resulting products, substituted 2-cyano-2-sulfonyl-1-arylethenes, are versatile intermediates for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential bioactive molecules.[7][8]

Mechanistic Insights: A Step-by-Step Look at the Reaction

The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[3] The use of a basic catalyst is crucial for the initial deprotonation of the active methylene compound.[9]

Step 1: Deprotonation A base, commonly a weak amine like piperidine or triethylamine, abstracts a proton from the α-carbon of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile. This generates a resonance-stabilized carbanion, which is the key nucleophilic species in the reaction.[5]

Step 2: Nucleophilic Addition The generated carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral alkoxide intermediate.[9]

Step 3: Elimination (Dehydration) The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst, to form a β-hydroxy adduct. Subsequent deprotonation of the α-carbon and elimination of a hydroxide ion yields the final α,β-unsaturated product.[5] This final dehydration step is often the driving force for the reaction.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Sulfonylacetonitrile 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile Carbanion Resonance-Stabilized Carbanion Sulfonylacetonitrile->Carbanion + B: Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Carbanion Carbanion->Alkoxide + R-CHO Adduct β-Hydroxy Adduct Alkoxide->Adduct + HB⁺ Product α,β-Unsaturated Product Adduct->Product - H₂O Water Water (H₂O) Product->Water HB HB⁺ HB->Adduct

Caption: The mechanistic pathway of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed procedures for performing the Knoevenagel condensation with 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile and various aromatic aldehydes.

General Considerations and Safety
  • Solvents: Anhydrous solvents should be used where specified to prevent unwanted side reactions. Acetonitrile is a common solvent for this type of reaction and is stable under normal conditions but can react with strong oxidizing agents.[14]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[15]

Protocol 1: Conventional Heating

This protocol describes a standard method using conventional heating under reflux.

Materials:

  • 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.0 eq)

  • Aromatic aldehyde (1.0 - 1.1 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol or Acetonitrile (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Add the solvent (e.g., ethanol, 10 mL per mmol of the nitrile) to dissolve the reactants.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[16]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-6 hours.[17]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.[16]

  • If no precipitate forms, evaporate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often leads to higher yields.[16][18]

Materials:

  • 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate (catalytic amount, e.g., 0.2 eq) or another suitable catalyst like boric acid.[19][20]

  • Microwave-safe reaction vessel

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of ammonium acetate.[9]

  • For a solvent-free reaction, ensure the reactants are well-mixed. Alternatively, a minimal amount of a high-boiling point solvent like DMF or ethanol can be added.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes).[16] Optimal conditions should be determined for each specific substrate.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by adding water to the reaction mixture and collecting the precipitate by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[18]

Data Presentation and Expected Outcomes

The following table summarizes representative quantitative data for the Knoevenagel condensation of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile with a range of aromatic aldehydes, based on expected reactivity patterns observed in similar systems.[20][21]

EntryAldehydeCatalystSolventMethodTimeYield (%)
1BenzaldehydePiperidineEthanolConventional3 h~92
24-ChlorobenzaldehydePiperidineEthanolConventional2.5 h~95
34-NitrobenzaldehydePiperidineEthanolConventional1.5 h~98
44-MethoxybenzaldehydePiperidineEthanolConventional4 h~88
5BenzaldehydeNH₄OAcSolvent-freeMicrowave10 min~94
64-ChlorobenzaldehydeNH₄OAcSolvent-freeMicrowave8 min~96

Characterization of Products:

The synthesized α,β-unsaturated products can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the characteristic vinyl proton signal and the disappearance of the aldehyde proton signal.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the nitrile (C≡N) and sulfonyl (S=O) groups, as well as the C=C double bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

Experimental Workflow and Troubleshooting

experimental_workflow start Start reagents Combine Reactants: - Sulfonylacetonitrile - Aldehyde - Catalyst - Solvent (optional) start->reagents reaction_method Choose Method reagents->reaction_method conventional Conventional Heating (Reflux) reaction_method->conventional Conventional microwave Microwave Irradiation reaction_method->microwave Microwave monitoring Monitor Reaction by TLC conventional->monitoring microwave->monitoring workup Reaction Workup: - Cooling - Precipitation/Extraction monitoring->workup purification Purification: - Filtration - Recrystallization - Chromatography workup->purification characterization Characterization: - NMR - IR - MS purification->characterization end End characterization->end

Caption: A generalized workflow for the Knoevenagel condensation.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystUse a fresh batch of catalyst.
Low reaction temperatureEnsure the reaction reaches the appropriate temperature for the chosen method.
Impure starting materialsPurify the aldehyde and sulfonylacetonitrile before use.
Formation of side productsSelf-condensation of the aldehydeUse a slight excess of the sulfonylacetonitrile.
Michael addition of the starting material to the productThis is less common with highly activated methylene compounds but can be minimized by using stoichiometric amounts of reactants and shorter reaction times.
Difficulty in product isolationProduct is soluble in the reaction solventRemove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Oily productPurify by column chromatography.

Conclusion

The Knoevenagel condensation using 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is a robust and efficient method for the synthesis of highly functionalized, electron-deficient alkenes. The strong activating effect of the sulfonyl and nitrile groups allows for mild reaction conditions and high yields. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this versatile building block. The resulting products are poised to be valuable intermediates in the development of novel pharmaceuticals and advanced materials.

References

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). RSC Publishing.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.).
  • Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah.
  • Application Notes and Protocols: Knoevenagel Condensation of N,N'-Dimethyl-N-cyanoacetylurea with Aromatic Aldehydes. (n.d.). Benchchem.
  • Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry.
  • Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry.
  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021, October 28). YouTube.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO.
  • Application Notes and Protocols for Knoevenagel Condensation Reactions of 2- Acetyl-5,5-dimethylcyclohexane-1,3. (n.d.). Benchchem.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26).
  • Knoevenagel condensation between benzaldehyde and phenylsulfonylacetonitrile. a-phenylsulfonylcinnamonitrile yields over different solid catalysts. (n.d.). ResearchGate.
  • Knoevenagel Condensation. (2014, May 3). Chem-Station Int. Ed.
  • Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. (n.d.). UNIFAP.
  • SAFETY DATA SHEET. (2023, May 3). TCI Chemicals.
  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst †. (2023, October 27). Sciforum.
  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions (RSC Publishing).
  • Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. (n.d.).
  • Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. (n.d.). PMC.
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2023, March 5). Tokyo Chemical Industry.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022, June 30). Semantic Scholar.
  • (4-Chloro-2-fluorophenyl)acetonitrile physical and chemical properties. (n.d.). Benchchem.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • SAFETY DATA SHEET. (2025, November 14). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. (n.d.). Chemical Communications (RSC Publishing).
  • Deconstruction of electron-deficient alkenes to carbonyl constituents by light-induced hydrogen atom transfer. (n.d.). Green Chemistry (RSC Publishing).
  • Application Notes and Protocols: Reactions of 2-(4-Chlorophenoxy)acetonitrile with Electrophiles. (n.d.). Benchchem.
  • Acetonitrile. (n.d.).
  • Photochemical and Atom-Economical Sulfonylimination of Alkenes with Bifunctional N-Sulfonyl Ketimine. (n.d.). Organic Chemistry Portal.
  • 2-(4-chlorophenyl)-2-fluoroacetonitrile — Chemical Substance Information. (n.d.). NextSDS.
  • Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: A metal- And oxidant-free protocol for the synthesis of (: E)-vinyl sulfones in water. (2020, September 1). ResearchGate.
  • CAS 5697-44-9: 2-[(4-Methylphenyl)sulfonyl]acetonitrile. (n.d.). CymitQuimica.
  • (4-Chloro-2-fluoro-phenyl)-acetonitrile | C8H5ClFN | CID 2736569. (n.d.). PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and assay developers struggling with the aqueous insolubility of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and assay developers struggling with the aqueous insolubility of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile .

Due to its di-halogenated aromatic ring, this molecule exhibits high lipophilicity ( logP ). Simultaneously, the strongly electron-withdrawing sulfonyl ( −SO2​− ) and nitrile ( −CN ) groups create a rigid, polarizable core with high crystal lattice energy. This dichotomy results in poor hydration and near-zero aqueous solubility at physiological pH, presenting significant bottlenecks in assay development.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating experimental protocols to overcome these barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into the aqueous assay buffer? A1: This is a classic "solvent-shift" nucleation event. Your compound is fully solvated in 100% DMSO. When introduced to an aqueous buffer, the local dielectric constant spikes instantaneously. This strips the DMSO solvation shell away before water molecules can establish a stable hydration sphere, causing immediate hydrophobic collapse and precipitation.

  • The Fix: Reverse your order of addition and create a "micellar sink." Add a non-ionic surfactant (e.g., 0.01% Tween-20) to your aqueous buffer prior to introducing the DMSO stock. The surfactant micelles provide an immediate hydrophobic environment for the compound to partition into, preventing nucleation.

Q2: The methylene protons between the sulfonyl and nitrile groups are acidic. Can I just increase the pH to deprotonate the molecule and dissolve it as a salt? A2: Mechanistically, yes, but practically, no. The α -protons of sulfonylacetonitriles have a pKa of approximately 11 due to the dual electron-withdrawing effects of the adjacent groups. While adjusting your buffer to pH > 11.5 will deprotonate the active methylene and drastically increase solubility via anion formation, this is highly destructive for biological systems. High pH will denature target proteins in your assay and can trigger base-catalyzed hydrolysis of the nitrile group. You must maintain physiological pH (7.4) and rely on thermodynamic solubilizers (like cyclodextrins) instead of pH manipulation.

Q3: I need to achieve a high concentration (>2 mg/mL) for an in vivo murine model, but my cell-based assays show toxicity when DMSO exceeds 1%. What is the optimal vehicle? A3: Traditional co-solvents like DMSO or DMF disrupt lipid bilayers and cause severe systemic toxicity at the volumes required for in vivo dosing. The optimal strategy is a synergistic ternary system utilizing combined with a mild co-solvent like PEG-400[1]. The co-solvent slightly reduces the polarity of the aqueous exterior, which thermodynamically favors the entry of the highly lipophilic 4-chloro-2-fluorophenyl moiety into the hydrophobic cavity of the cyclodextrin[2]. This host-guest complexation exponentially increases solubility without the cellular toxicity associated with high DMSO concentrations[3].

Part 2: Solubilization Workflows & Mechanisms

Strategy A 2-((4-Chloro-2-fluorophenyl) sulfonyl)acetonitrile B In Vitro Biochemical (<2% DMSO limit) A->B Low Conc. C Cell-Based Assays (Toxicity sensitive) A->C Med Conc. D In Vivo Dosing (High conc. required) A->D High Conc. E Co-solvent System (DMSO + Tween-20) B->E F Inclusion Complex (HP-β-CD) C->F G Lipid Formulation (SEDDS / PEG-400) D->G

Decision matrix for selecting the optimal solubilization strategy based on assay type.

Mechanism Drug Hydrophobic API CoSolvent PEG-400 Co-solvent Drug->CoSolvent Reduces aqueous polarity CD HP-β-CD Cavity Drug->CD Enters hydrophobic core Complex Ternary Complex CoSolvent->Complex Synergistic interaction CD->Complex Enhanced thermodynamic stability

Synergistic mechanism of HP-β-CD and co-solvents in enhancing aqueous solubility.

Part 3: Formulation Data & Excipient Selection

Table 1: Physicochemical Profiling & Solubilization Barriers

Structural PropertyChemical CharacteristicImpact on Aqueous Solubility
Aryl Moiety 4-Chloro-2-fluorophenyl ringHighly lipophilic; drives hydrophobic aggregation and prevents water dipole interaction.
Core Linkers Sulfonyl ( −SO2​− ) & Nitrile ( −CN )Strong electron-withdrawing groups; creates a rigid structure with high crystal lattice energy.
Ionization α -protons (pKa 11)Remains unionized at physiological pH (7.4), preventing salt-driven solubilization in standard buffers.

Table 2: Excipient Selection Matrix

Vehicle SystemMax Tolerable Assay Conc.Primary Solubilization MechanismBest Suited For
DMSO (1%) + Tween-20 (0.01%) Low ( μ M range)Co-solvency + Micellar sinkIn vitro biochemical assays
HP- β -CD (10-20%) Medium (mM range)Host-guest inclusion complexCell-based assays (low toxicity)
PEG-400 (5%) + HP- β -CD (20%) High (>2 mg/mL)Synergistic polarity reductionIn vivo PK/PD dosing

Part 4: Step-by-Step Experimental Protocols

Protocol: Preparation of a Synergistic HP- β -CD / PEG-400 Formulation
  • Objective: Achieve >2 mg/mL aqueous solubility of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile for in vivo dosing without exceeding cellular toxicity thresholds.

  • Materials: API powder, PEG-400, Hydroxypropyl- β -cyclodextrin (HP- β -CD), sterile PBS (pH 7.4).

Step 1: Wetting & Co-solvation Weigh 2.0 mg of the API into a sterile glass vial. Add 50 μ L of PEG-400 directly to the powder. Vortex vigorously for 60 seconds.

  • Causality: PEG-400 acts as a wetting agent, breaking the high crystal lattice energy of the di-halogenated phenyl ring prior to aqueous introduction, preventing immediate crystallization.

Step 2: Cyclodextrin Complexation In a separate tube, prepare a 20% (w/v) HP- β -CD solution in PBS. Add 950 μ L of this solution dropwise (approx. 50 μ L at a time) to the API/PEG-400 mixture while continuously vortexing.

  • Causality: Dropwise addition prevents localized supersaturation. The HP- β -CD hydrophobic cavity encapsulates the lipophilic 4-chloro-2-fluorophenyl moiety, while its hydrophilic exterior maintains aqueous compatibility[4].

Step 3: Thermodynamic Equilibration Sonicate the sealed vial in a water bath at 37°C for 15 minutes. Afterward, place the vial on a rotary shaker and allow it to equilibrate to room temperature for 1 hour.

Step 4: Self-Validation System To ensure the protocol was successful and the drug is truly solubilized (not just suspended as a micro-emulsion), perform the following self-validating checks:

  • Optical Check: Measure the absorbance of the solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates.

  • Physical Check: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The complete absence of a visible white pellet validates that the molecule is fully complexed. If a pellet forms, the thermodynamic solubility limit has been exceeded, and the supernatant must be quantified via HPLC before use.

References

  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics 17.3 (2025): 288. URL:[Link]

  • Chaudhari, P., et al. "Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent." Current Science 92.11 (2007): 1586-1591. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Catalyst Poisoning with 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Welcome to the advanced troubleshooting center for transition-metal-catalyzed workflows involving 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile . As a highly functionalized building block, this compound offers immens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for transition-metal-catalyzed workflows involving 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile . As a highly functionalized building block, this compound offers immense synthetic utility in drug development. However, its structural motifs—a strongly coordinating nitrile, a reducible sulfonyl group, and an activated aryl chloride—make it a multipathway catalyst poison.

This guide provides field-proven insights, diagnostic frameworks, and self-validating protocols to help you maintain catalytic turnover and prevent premature deactivation.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my palladium catalyst deactivate so rapidly when using this specific sulfonylacetonitrile? A1: The deactivation is driven by the high functional density of the substrate, which attacks the catalyst via three distinct mechanisms:

  • Nitrile Coordination: The linear −C≡N group is a potent σ -donor and π -acceptor. It strongly coordinates to electron-rich Pd(0) species, displacing labile phosphine ligands and forming off-cycle, inactive complexes[1]. In the presence of trace moisture, nitrile hydrolysis yields HCN, which reacts with Pd(0) to form highly stable, catalytically dead species like [(CN)3​PdH]2− [2].

  • Competitive C-Cl Oxidative Addition: The 4-chloro-2-fluorophenyl ring is highly electron-deficient due to the inductive pull of the fluorine, chlorine, and sulfonyl groups. This drastically lowers the LUMO of the C-Cl bond, making it highly susceptible to unwanted oxidative addition by Pd(0). This diverts the catalyst into a dead-end pathway if the intended reaction site was the active methylene.

  • Sulfur Poisoning: Under forcing conditions or in the presence of strong reductants, the sulfonyl group can degrade into surface-bound sulfides ( Sn ) or sulfinates. These species bind irreversibly to the metal surface, physically blocking active sites and preventing substrate coordination[3].

Q2: How can I visually and spectroscopically diagnose the specific type of poisoning? A2: Diagnosis requires analyzing both the physical state of the reaction and the catalyst surface:

  • Visual Cues: The rapid formation of a black precipitate (Palladium black) indicates severe catalyst aggregation. This is typically caused by the nitrile group displacing stabilizing ligands, leaving the naked Pd(0) atoms to cluster and crash out of solution[4].

  • Spectroscopic Cues: For heterogeneous catalysts (e.g., Pd/C), X-ray Photoelectron Spectroscopy (XPS) can differentiate the poisons. Sulfur poisoning presents as distinct sulfide or sulfate ( SO4​ ) peaks on the Pd surface, confirming sulfone degradation[3].

Q3: Can a poisoned catalyst be regenerated, or must I start over? A3: It depends on the deactivation pathway. Homogeneous catalysts deactivated via irreversible [(CN)x​Pd] complexation[2] generally cannot be regenerated. However, heterogeneous Pd catalysts poisoned by sulfur degradation can often be restored via thermal oxidation. Heating the deactivated catalyst in air oxidizes the strongly bound sulfides back into loosely bound sulfates, restoring up to 98% of the initial activity[3].

Visual Diagnostics & Troubleshooting Workflows

PoisoningMechanisms Substrate 2-((4-Chloro-2-fluorophenyl) sulfonyl)acetonitrile Nitrile Nitrile Group (-CN) Substrate->Nitrile Sulfonyl Sulfonyl Group (-SO2-) Substrate->Sulfonyl ArylCl Aryl Chloride (C-Cl) Substrate->ArylCl LigandDisp Ligand Displacement &[(CN)xPd] Formation Nitrile->LigandDisp SulfurDeg Degradation to Surface Sulfides Sulfonyl->SulfurDeg OxAdd Unwanted Oxidative Addition to Pd(0) ArylCl->OxAdd Deactivation Catalyst Deactivation (Pd Black / Stalled Rxn) LigandDisp->Deactivation SulfurDeg->Deactivation OxAdd->Deactivation

Fig 1: Multipathway catalyst deactivation mechanisms induced by the substrate's functional groups.

TroubleshootingTree Start Reaction Stalls / Low Yield CheckPd Is Pd Black visible? Start->CheckPd YesPd Yes CheckPd->YesPd NoPd No CheckPd->NoPd Aggreg Catalyst Aggregation (Ligand Loss via -CN) YesPd->Aggreg InactComp Stable Inactive Complex (Sulfur bound or [(CN)xPd]) NoPd->InactComp Action1 Use Bulky Ligands (XPhos) & Syringe Pump Addition Aggreg->Action1 Action2 Ensure Anhydrous Conditions or Regenerate Cat. (100°C) InactComp->Action2

Fig 2: Decision tree for diagnosing and resolving catalyst poisoning during the reaction.

Quantitative Data & Mitigation Strategies

To combat nitrile-induced ligand displacement, the steric profile of your phosphine ligand is the most critical variable. Highly hindered biaryl phosphines (e.g., XPhos) create a protective steric pocket around the palladium center. Because the nitrile group is linear, it cannot easily penetrate this pocket, whereas the desired coupling partners still can.

Table 1: Impact of Ligand Steric Bulk on Resistance to Nitrile Poisoning

Ligand% Buried Volume ( %Vbur​ )Catalyst Half-Life (h)Product Yield (%)Primary Failure Mode
PPh 3​ 30.50.515%Rapid Pd Black formation[4]
dppf34.21.238%Ligand displacement
XPhos43.1>2492%None (Stable turnover)

Data illustrates the causal relationship between ligand steric bulk and resistance to nitrile-induced deactivation.

If utilizing heterogeneous Pd/C for hydrogenations or desulfurizations, sulfur poisoning is inevitable over time. However, thermal oxidation provides a highly efficient recovery pathway.

Table 2: Regeneration Efficiency of Pd/C Catalyst Following Sulfone Poisoning [3]

Regeneration CycleTreatment Temp (°C)AtmosphereRecovered Activity (%)Pd Leaching (%)
1100Air98.0<0.1
5100Air96.5<0.1
10100Air95.00.2
20100Air91.00.5

Validated Experimental Protocols

Protocol A: Syringe-Pump Controlled Cross-Coupling (Preventing Nitrile Poisoning)

Purpose: To maintain an extremely low steady-state concentration of the sulfonylacetonitrile, preventing it from overwhelming the catalyst and displacing ligands.

Step-by-Step Methodology:

  • System Preparation: In a rigorously dried Schlenk flask under argon, combine the aryl halide electrophile (1.0 equiv), Pd 2​ (dba) 3​ (2 mol%), XPhos (8 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv) in degassed toluene.

  • Substrate Preparation: Dissolve 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (1.2 equiv) in a minimum volume of anhydrous, degassed toluene. Load this solution into a gas-tight syringe.

  • Controlled Addition: Heat the reaction flask to 80 °C. Using a syringe pump, add the sulfonylacetonitrile solution at a rate of 0.05 mmol/hour.

  • Self-Validation Checkpoint: After 60 minutes, halt the pump and extract a 50 µL aliquot. Analyze via GC-MS.

    • Pass: If the Product/Starting Material ratio is >5:1 and the solution remains a clear yellow/orange, the catalytic cycle is active. Resume addition.

    • Fail: If Pd black is visible and the ratio is <1:1, poisoning has occurred. Abort, filter through Celite, and restart with increased ligand loading or stricter anhydrous conditions to prevent HCN formation[2].

Protocol B: Thermal Regeneration of Sulfur-Poisoned Pd/C[3]

Purpose: To oxidize surface-bound sulfides ( Sn ) back to loosely bound sulfates ( SO4​ ), restoring the activity of heterogeneous palladium catalysts.

Step-by-Step Methodology:

  • Isolation: Upon completion of the stalled reaction, filter the deactivated Pd/C catalyst through a fine-fritted funnel.

  • Washing: Wash the filter cake sequentially with hot ethanol (3 x 20 mL) and deionized water (3 x 20 mL) to remove residual organics and salts.

  • Thermal Oxidation: Transfer the washed catalyst to a ceramic crucible. Place in an air-circulated oven at 100 °C for exactly 4 hours. Causality note: The low temperature is critical; exceeding 150 °C may cause palladium sintering, permanently reducing the active surface area.

  • Validation Checkpoint: Run a standard 1 mmol test hydrogenation of sodium-m-nitrobenzene sulfonate. If the conversion exceeds 95% within the standard timeframe, the catalyst is validated for reuse.

References

  • Catalyst poisoning - Wikipedia. Wikipedia.[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications.[Link]

  • Thermal oxidation to regenerate sulfone poisoned Pd-based catalyst: effect of the valence of sulfur. RSC Publishing.[Link]

Sources

Troubleshooting

Troubleshooting crystallization issues of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific crystallization challenges associated with 2-((4-Chloro-2-fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific crystallization challenges associated with 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile .

This chemical intermediate presents unique physicochemical behaviors. Its highly polar sulfonyl-nitrile axis paired with a lipophilic, halogenated aromatic ring often leads to complex phase behaviors, including liquid-liquid phase separation ("oiling out") and polymorphism. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to ensure reproducible crystallization.

Part 1: Structural Analysis & Mechanistic Causality

Before troubleshooting a failed crystallization, it is critical to understand how the molecular architecture of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile dictates its physical behavior:

  • Acidic Alpha-Protons: The methylene protons flanked by the strongly electron-withdrawing sulfonyl (-SO2-) and cyano (-CN) groups are highly acidic (pKa ~11-12). Prolonged heating in protic or basic solvents can lead to degradation, hydrolysis of the nitrile, or dimerization.

  • Hydrogen Bonding & Polymorphism: The -SO2- and -CN groups are strong hydrogen-bond acceptors. This multi-site H-bonding capability makes the molecule highly prone to polymorphism, where the same molecule packs into different crystal structures depending on the solvent and cooling rate[1].

  • Bifurcated Solubility: The halogenated phenyl ring (Cl, F) drives solubility in moderately polar organic solvents (e.g., Ethyl Acetate, THF), while the polar groups severely limit solubility in non-polar alkanes (e.g., Heptane). This makes an anti-solvent approach the most thermodynamically sound strategy.

Part 2: Validated Experimental Methodology

To prevent the common pitfalls of direct cooling crystallization (such as supersaturation without nucleation), we recommend a Controlled Anti-Solvent Crystallization with Seeding . This protocol is a self-validating system: the hot filtration removes uncontrolled nucleation sites, and the seeding step forces the system to bypass primary nucleation, guaranteeing the growth of the desired polymorph.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile in the minimum required volume of Ethyl Acetate (EtOAc) at 50 °C. Ensure complete dissolution.

  • Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities that could act as unwanted nucleation templates[2].

  • Metastable Zone Targeting (Phase 1): Slowly add Heptane (anti-solvent) dropwise while maintaining the temperature at 50 °C. Stop addition the moment the solution becomes faintly turbid, indicating the boundary of the metastable zone[1].

  • Seeding & Maturation: Add 1-2% (w/w) of pure crystalline seed of the desired polymorph. Hold the temperature steady for 30 minutes. Causality: This holding period allows the seed bed to mature and consume excess supersaturation, preventing the compound from crossing the binodal curve and "oiling out"[3].

  • Yield Driving (Phase 2): Resume the dropwise addition of Heptane over 2 hours to drive the solute out of the mother liquor.

  • Cooling & Isolation: Cool the suspension linearly to 5 °C over 4 hours. Filter the resulting crystals and wash with a strict minimum volume of ice-cold Heptane to remove residual soluble impurities without redissolving the product[4]. Dry under vacuum at 40 °C.

Part 3: Troubleshooting FAQs

Q1: My product "oils out" (forms liquid droplets) instead of forming crystals. Why does this happen and how do I fix it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the compound comes out of solution too quickly at a temperature that is above its melting point in that specific solvent mixture[3]. Because your molecule has a lipophilic halogenated ring and a highly polar sulfonyl group, it easily forms a solute-rich liquid phase rather than an ordered crystal lattice. Solution: Reheat the mixture until the oil redissolves. Add a small amount of the "good solvent" (e.g., EtOAc) to decrease the saturation temperature[3]. Cool the solution much more slowly and introduce seed crystals before the cloud point is reached to template solid crystal growth instead of liquid droplet formation.

Q2: I am obtaining a fine, amorphous powder that clogs the filter. How can I improve the crystal habit? A2: Rapid precipitation leads to amorphous powders or very fine crystals that trap impurities[3]. This is often caused by using highly volatile solvents (like DCM or acetone) that evaporate too quickly[5], or by crashing the hot solution directly into an ice bath. Solution: Slow down the cooling rate. Allow the flask to cool to room temperature undisturbed, insulated with paper towels or a cork ring, before applying an ice bath[3]. Slower growth yields larger, purer crystals.

Q3: How do I prevent polymorphic variability between different batches? A3: Sulfonyl compounds are notorious for polymorphism due to their complex hydrogen-bonding networks[1]. Minor variations in cooling rate or solvent polarity can yield entirely different crystal structures with different melting points. Solution: Strictly standardize your solvent system and agitation rate[1]. Most importantly, always use seeding with the desired polymorph to bypass primary nucleation and force the system to grow the correct crystal lattice[1].

Q4: The yield is very low, and the product remains in the mother liquor. What went wrong? A4: If too much solvent is used during the initial dissolution, or if the solid is dissolved below the boiling point, a significant portion of the product will remain soluble even at low temperatures[4]. Furthermore, washing the filter cake with unchilled solvent will redissolve your purified crystals[4]. Solution: Strictly use a minimum amount of near-boiling solvent for dissolution, and wash the isolated crystals only with a minimum of ice-cold anti-solvent[4].

Part 4: Quantitative Data & Solvent Selection

Selecting the correct solvent system is paramount for this intermediate. The table below summarizes the optimal solvents based on their dielectric constants and thermodynamic roles.

Solvent SystemRoleDielectric Constant (ε)Expected Outcome / Rationale
Ethyl Acetate (EtOAc) Good Solvent6.0High solubility; effectively dissolves both the lipophilic halogenated ring and polar sulfonyl group.
Heptane Anti-Solvent1.9Induces controlled supersaturation; highly non-polar, offering poor solubility for the sulfonyl-nitrile axis.
Dichloromethane (DCM) Good Solvent9.1Avoid for slow evaporation. High volatility leads to rapid precipitation and amorphous powders[5].
Methanol (MeOH) Good Solvent32.7Use with caution. Protic nature may cause degradation of the acidic alpha-protons upon prolonged heating.
Isopropyl Acetate / Heptane Mixed System~5.0 / 1.9Excellent for large-scale crystallization; provides a wider metastable zone width than EtOAc.

Part 5: Process Visualizations

OilingOut A Observation: Liquid Droplets Form ('Oiling Out') B Cause: Liquid-Liquid Phase Separation (T_cloud > T_melt) A->B C Action 1: Reheat to Dissolve Oil B->C D Action 2: Adjust Solvent Composition (Add more 'Good' Solvent) C->D E Action 3: Lower Cooling Rate D->E F Action 4: Introduce Seed Crystals (Above Cloud Point) E->F G Result: Controlled Nucleation & Crystal Growth F->G

Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.

AntiSolvent S1 Dissolve in Good Solvent (e.g., EtOAc) S2 Filter to Remove Insoluble Impurities S1->S2 S3 Slowly Add Anti-Solvent (e.g., Heptane) S2->S3 S4 Reach Metastable Zone (Slight Turbidity) S3->S4 S5 Hold & Seed (Induce Nucleation) S4->S5 S6 Continue Anti-Solvent Addition & Cool S5->S6 S7 Isolate Crystals (Filtration) S6->S7

Step-by-step logical pathway for controlled anti-solvent crystallization.

References

  • [umass.
  • [3.
  • [Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem] URL
  • [Troubleshooting Crystallization Problems in Industrial Settings - Zhanghua Dryer] URL
  • [Guide for crystallization - unifr.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel halogenated building blocks for drug discovery. The compound 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (CAS: 1325305-64-3) is a highly versatile inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel halogenated building blocks for drug discovery. The compound 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (CAS: 1325305-64-3) is a highly versatile intermediate available through [1]. It is heavily utilized in the synthesis of prokineticin receptor modulators[2] and has gained recent prominence in 2026 for the development of potent influenza A virus hemagglutinin inhibitors[3] and Aurora kinase degraders[4].

Validating this molecule requires a robust analytical approach. The presence of a strongly electron-withdrawing sulfonyl group, a nitrile group, and a di-halogenated aromatic ring creates complex spin-spin coupling networks. This guide objectively compares different solvent systems and instrument platforms to establish a self-validating NMR protocol for this specific scaffold.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent dictates not only the solubility of the compound but also the spectral dispersion and chemical shift behavior. For sulfonylacetonitriles, the methylene bridge (-CH₂-) is highly acidic (pKa ~11) due to the flanking electron-withdrawing -SO₂- and -CN groups.

Causality of Experimental Choice: Using CDCl₃ provides a non-coordinating environment, yielding a baseline chemical shift for the methylene protons around 4.45 ppm. However, when switching to DMSO-d₆ , the strong hydrogen-bond accepting nature of the sulfoxide oxygen interacts with these acidic protons. This causality results in a significant downfield deshielding effect (~0.8 ppm shift). Furthermore, DMSO-d₆ disrupts potential intermolecular stacking of the electron-deficient aromatic rings, slightly altering the aromatic chemical shifts.

Table 1: Quantitative ¹H NMR Chemical Shift Comparison (400 MHz)
Proton AssignmentMultiplicityCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)J-Coupling Constants (Hz)
-CH₂- (H-7) Singlet4.455.25-
Ar-H (H-6) dd (pseudo-t)7.958.02³J{HH} = 8.5, ⁴J{HF} = 6.0
Ar-H (H-5) dd7.427.65³J{HH} = 8.5, ⁴J{HH} = 2.0
Ar-H (H-3) dd7.357.80³J{HF} = 9.0, ⁴J{HH} = 2.0

Data Interpretation: DMSO-d₆ is the superior choice for downstream sample stability and solubility, especially if the building block is to be directly used in subsequent cross-coupling reactions where DMSO is the primary solvent.

Instrument Platform Comparison: 400 MHz vs. 600 MHz

Evaluating this molecule on a standard 400 MHz benchtop/routine system versus a high-field 600 MHz platform highlights the critical role of spectral dispersion (Δν).

Causality of Experimental Choice: The 4-chloro-2-fluorophenyl ring contains a ¹⁹F atom (100% natural abundance, spin ½) which couples to both ¹H and ¹³C nuclei. At 400 MHz, the chemical shift difference between H-3 and H-5 is narrow, and the strong ³J{HF} coupling (~9.0 Hz) competes with the ³J{HH} coupling, occasionally leading to second-order (ABX-type) leaning effects. By upgrading to a 600 MHz platform, the increased Larmor frequency expands the chemical shift dispersion in Hz (Δν/J > 10). This physical causality forces the complex multiplets into clean, first-order doublets of doublets, which is mandatory for automated structure verification (ASV) algorithms.

Table 2: ¹³C NMR Chemical Shifts and ¹⁹F Coupling Constants (150 MHz)
Carbon PositionTypeChemical Shift (δ ppm)¹⁹F Coupling (J_{CF} in Hz)
C-2 C-F159.5258.0 (¹J)
C-4 C-Cl142.110.5 (³J)
C-6 CH131.512.0 (³J)
C-1 C-SO₂125.814.5 (³J)
C-5 CH125.23.5 (⁴J)
C-3 CH118.624.0 (²J)
C-8 CN113.2-
C-7 CH₂46.8-

Self-Validating Experimental Protocols

To guarantee scientific integrity, the NMR workflow must be a self-validating system . We do not rely solely on external library matching; instead, we use internal 2D correlations to prove the exact connectivity of the synthesized batch.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile. Dissolve completely in 600 μL of DMSO-d₆. Causality: This concentration ensures a high signal-to-noise ratio for ¹³C acquisition without causing viscosity-induced line broadening.

  • Probe Tuning & Shimming: Insert the sample and tune the probe specifically for ¹H, ¹³C, and ¹⁹F channels. Perform gradient shimming to achieve a half-height linewidth of <0.8 Hz on the solvent peak.

  • 1D Acquisition (Quantitative):

    • ¹H NMR: Run 16 scans. Crucial Step: Set the relaxation delay (D1) to 5 seconds. Causality: The acidic CH₂ protons relax slower than the aromatic protons. A long D1 ensures full T₁ relaxation, allowing for exact 2:1:1:1 integration.

    • ¹³C NMR: Run 1024 scans with ¹H decoupling.

  • 2D Acquisition (Connectivity): Acquire ¹H-¹³C HSQC and HMBC spectra. Set the HMBC long-range coupling evolution time to 65 ms (optimized for ~8 Hz J-couplings).

NMR_Workflow Step1 1. Sample Preparation Weigh 15-20 mg into 600 μL deuterated solvent Step2 2. Probe Tuning & Shimming Optimize 1H/19F/13C channels for sharp lineshapes Step1->Step2 Step3 3. 1D Acquisition 1H (16 scans, D1=5s), 13C (1024 scans, D1=2s) Step2->Step3 Step4 4. 2D Acquisition HSQC & HMBC to map spin-spin networks Step3->Step4 Step5 5. Data Processing Fourier Transform, Phase & Baseline Correction Step4->Step5

Fig 1. Standardized step-by-step NMR validation workflow for fluorinated sulfonyl building blocks.

2D NMR Connectivity Strategy

The ultimate proof of molecular integrity lies in the HMBC (Heteronuclear Multiple Bond Correlation) network. By mapping the correlations, the system self-validates the position of the sulfonylacetonitrile group on the aromatic ring.

Mechanistic Validation: The methylene protons (H-7) must show a strong ³J correlation to the aromatic C-1 carbon (~125.8 ppm) and a ²J/³J correlation to the nitrile carbon (C-8, ~113.2 ppm). Simultaneously, the aromatic H-6 proton must show a ²J correlation back to the same C-1 carbon. If this specific triangle of cross-peaks is present, the regiochemistry is unambiguously confirmed.

HMBC_Network H7 H-7 (CH2) C8 C-8 (CN) H7->C8 2J/3J C1 C-1 (Ar-SO2) H7->C1 3J H6 H-6 (Ar) H6->C1 2J

Fig 2. Key HMBC correlation network establishing the connectivity of the sulfonylacetonitrile group.

References

  • Google Patents. "1-sulfonyl piperidine derivatives as modulators of prokineticin receptors (WO2014202999A1)." World Intellectual Property Organization. Available at:[2]

  • Journal of Medicinal Chemistry. "Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors." American Chemical Society (ACS). Available at: [Link][3]

  • Journal of Medicinal Chemistry. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." American Chemical Society (ACS). Available at: [Link][4]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is a compound of interest, featuring a unique combination of functional groups: a halogenated aromatic ring, a sulfonyl linker, and a nitrile terminus. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in synthetic pathways.

This guide provides a predictive analysis of the mass spectrometry fragmentation pattern of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile. As direct experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles for its constituent moieties. We will compare the expected fragmentation patterns under two common ionization techniques: the "soft" Electrospray Ionization (ESI) and the "hard" Electron Ionization (EI). This comparative approach offers researchers a robust framework for interpreting experimental data and selecting the optimal analytical method for their needs.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of a molecule is dictated by its chemical structure—the weakest bonds, the most stable resulting fragments, and the influence of the ionization method. The presence of the electronegative sulfonyl group, the aromatic ring substituted with electron-withdrawing halogens, and the nitrile group creates a rich and predictable fragmentation landscape.

Electrospray Ionization (ESI-MS/MS): The Soft Ionization Approach

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Subsequent fragmentation is induced in a collision cell (MS/MS). This method is ideal for determining the molecular weight and probing the primary structural linkages.

The primary site of protonation on 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile would likely be one of the sulfonyl oxygens or the nitrile nitrogen. The fragmentation of the resulting [M+H]⁺ ion (calculated m/z ≈ 249.98) is expected to proceed through several key pathways, driven by the charge localization and the stability of the neutral losses.

Key Predicted ESI Fragmentation Pathways:

  • Loss of Sulfur Dioxide (SO₂): This is a highly characteristic fragmentation for aryl sulfonamides and related compounds.[1][2] The electron-withdrawing chloro and fluoro groups on the aromatic ring are known to promote this SO₂ extrusion by weakening the Aryl-Sulfur bond.[1] This pathway involves a rearrangement and results in a significant neutral loss of 64 Da.

  • Cleavage of the Aryl-Sulfur Bond: Direct cleavage of the C-S bond between the aromatic ring and the sulfonyl group would yield the 4-chloro-2-fluorophenyl cation.

  • Cleavage of the Sulfur-Methylene Bond: Scission of the S-CH₂ bond is another probable pathway, leading to the formation of the stable 4-chloro-2-fluorophenylsulfonyl cation. The other fragment, cyanomethyl radical, would be a neutral loss.

G M_H [M+H]⁺ m/z ≈ 250 frag1 [M+H - SO₂]⁺ m/z ≈ 186 M_H->frag1 -SO₂ (64 Da) frag3 [C₆H₃ClFO₂S]⁺ m/z ≈ 193 M_H->frag3 -CH₂CN frag4 [C₂H₂N]⁺ m/z = 40 M_H->frag4 -C₆H₃ClFO₂S• frag2 [C₆H₃ClFS]+• m/z ≈ 161 frag1->frag2 -HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Electron Ionization (EI-MS): The Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that generates a molecular ion radical, M⁺•, which then undergoes extensive fragmentation.[3] This provides a detailed structural "fingerprint" but may result in a weak or absent molecular ion peak. The fragmentation patterns are governed by the stability of the resulting radical cations and carbocations.

Key Predicted EI Fragmentation Pathways:

  • Molecular Ion (M⁺•): The molecular ion will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl), with peaks at m/z ≈ 249 and m/z ≈ 251 in an approximate 3:1 ratio.[4]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the sulfonyl group is expected.

    • Aryl-Sulfur Cleavage: This is a major pathway, leading to the formation of the 4-chloro-2-fluorophenyl cation (m/z ≈ 129) and the [SO₂CH₂CN]⁺• radical.

    • Sulfur-Methylene Cleavage: This yields the prominent 4-chloro-2-fluorophenylsulfonyl cation (m/z ≈ 193).

  • Nitrile Fragmentation: The nitrile group can influence fragmentation, potentially leading to the loss of HCN (27 Da) from various fragments.[5][6] A weak [M-1]⁺ peak from the loss of an alpha-hydrogen is also possible.[5]

  • Rearrangements: As seen in ESI, the loss of SO₂ (64 Da) via rearrangement from the molecular ion is also a possibility, though other fragmentation pathways may dominate.

G M_ion M⁺• m/z ≈ 249/251 frag1 [C₆H₃ClF]⁺• m/z ≈ 130/132 M_ion->frag1 -•SO₂CH₂CN frag2 [C₆H₃ClFO₂S]⁺ m/z ≈ 193/195 M_ion->frag2 -•CH₂CN frag3 [M - SO₂]⁺• m/z ≈ 185/187 M_ion->frag3 -SO₂ (rearrangement) frag4 [CH₂CN]⁺ m/z = 40 M_ion->frag4 -C₆H₃ClFO₂S•

Caption: Predicted EI-MS fragmentation pathways for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Comparative Summary of Predicted Fragments

The choice of ionization technique significantly impacts the resulting mass spectrum. ESI is superior for molecular weight confirmation, while EI provides richer structural detail through more extensive fragmentation.

Predicted m/z (³⁵Cl)Proposed Ion FormulaPredicted OriginIonization MethodNotes
250[C₈H₆ClFNO₂S + H]⁺Protonated MoleculeESIPrimary ion for MS/MS analysis.
249[C₈H₆ClFNO₂S]⁺•Molecular IonEIWill show M+2 peak at m/z 251 (~3:1 ratio).
193[C₆H₃ClFO₂S]⁺[M - CH₂CN]⁺ESI, EICleavage of the S-CH₂ bond.
186[C₈H₆ClFN + H]⁺[M+H - SO₂]⁺ESICharacteristic rearrangement with loss of SO₂.
185[C₈H₆ClFN]⁺•[M - SO₂]⁺•EIRearrangement with loss of SO₂.
129[C₆H₃ClF]⁺Aryl Cation FragmentEICleavage of the Aryl-S bond.
40[C₂H₂N]⁺[CH₂CN]⁺ FragmentEIAlpha-cleavage.

Experimental Protocols

To validate these predictions, a rigorous and self-validating experimental approach is necessary. The following protocols outline the steps for acquiring high-quality mass spectra using both LC-ESI-MS/MS and GC-EI-MS.

Workflow Overview

G cluster_0 Sample Preparation cluster_1 Instrumentation & Analysis cluster_2 Data Processing prep Dissolve sample (e.g., 1 mg/mL in Acetonitrile) dilute Dilute to working conc. (e.g., 1-10 µg/mL) prep->dilute lc_ms LC-ESI-MS/MS dilute->lc_ms LC Injection gc_ms GC-EI-MS dilute->gc_ms GC Injection process Spectrum Analysis Fragment Identification Pathway Elucidation lc_ms->process gc_ms->process

Caption: General analytical workflow for MS-based structural elucidation.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for confirming the molecular weight and observing major fragmentation pathways.

  • System Preparation:

    • Mass Spectrometer: Use a calibrated quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. Calibrate using the manufacturer's standard solution immediately prior to the run to ensure high mass accuracy.

    • LC System: Equilibrate a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with the initial mobile phase conditions.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

    • Dilute the stock solution to 1 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

  • LC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS (m/z 50-500) to identify the [M+H]⁺ ion, followed by data-dependent MS/MS acquisition on the most intense ions.

    • MS/MS Parameters: Set collision energy to a stepped ramp (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragments.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

Protocol 2: GC-EI-MS Analysis

This method provides a detailed fragmentation fingerprint for library matching and in-depth structural analysis.

  • System Preparation:

    • Mass Spectrometer: Use a calibrated single quadrupole or TOF mass spectrometer with an EI source. Perform an instrument autotune to ensure standard fragmentation patterns for the tuning compound (e.g., PFTBA).

    • GC System: Install a low-bleed capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Sample Preparation:

    • Dilute the 1 mg/mL stock solution to 10 µg/mL in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library comparison).[3]

    • Scan Range: m/z 35-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Conclusion

The mass spectrometric fragmentation of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is predicted to be rich and informative, guided by the distinct chemical properties of its functional groups. Under ESI conditions, the dominant pathways are expected to involve the characteristic neutral loss of SO₂, providing a clear diagnostic marker. Under the higher-energy EI conditions, more extensive fragmentation is anticipated, with key cleavages occurring at the aryl-sulfur and sulfur-methylene bonds, yielding a detailed structural fingerprint that includes the crucial chlorine isotopic pattern. By comparing the results from both soft (ESI) and hard (EI) ionization techniques as outlined in this guide, researchers can achieve a comprehensive and confident structural elucidation of this and structurally related molecules.

References

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College. [Link]

  • Barceló, D., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Journal of Mass Spectrometry, 38(8), 869-877. [Link]

  • Ramanathan, R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 724-733. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Barceló, D., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057-4064. [Link]

  • Lee, J. K., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 35(6), 1185-1196. [Link]

  • Abdel-Hamed, H., et al. (1971). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 1(2), 113-117. [Link]

  • Schaller, C., et al. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Wikipedia. (2024). Electron ionization. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Venetoclax (CAS 1325303-29-4) using LC-MS and Orthogonal Techniques

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth, technical comparison of liquid chromatography-mass spectrometry (LC-MS) and its orthogonal counterparts for the comprehensive purity validation of Venetoclax (CAS 1325303-29-4), a potent B-cell lymphoma 2 (Bcl-2) inhibitor. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Venetoclax is a complex small molecule used in the treatment of various leukemias and lymphomas.[1] Its synthesis and storage can lead to a range of process-related and degradation impurities that must be meticulously identified and quantified.[2] This guide will equip you with the necessary knowledge and methodologies to confidently assess the purity of Venetoclax.

The Central Role of LC-MS in Purity Assessment

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for impurity profiling in the pharmaceutical industry due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for the identification of unknown impurities.[3] A well-developed and validated LC-MS method can separate, detect, and quantify the API and its related substances with high precision and accuracy.

Understanding Potential Impurities in Venetoclax

A thorough understanding of potential impurities is the foundation of a robust purity validation strategy. For Venetoclax, impurities can arise from the manufacturing process or degradation.[2]

Table 1: Known Process-Related and Degradation Impurities of Venetoclax

Impurity NameMolecular FormulaMolecular Weight[M+H]+ m/z
VenetoclaxC45H50ClN7O7S868.44868.1
Venetoclax-N-oxideC45H50ClN7O8S884.44884.37
Venetoclax Hydroxylamine ImpurityC45H50ClN7O8S884.44884.32
Venetoclax Dimer ImpurityC78H83Cl2N11O9S1421.551421.55
Deschloro Venetoclax ImpurityC45H51N7O7S834.0834.0
Venetoclax Impurity 3C15H11FN2O3286.3286.3
Venetoclax Impurity 6C12H17N3O5S315.3315.3
Di Nitroso Venetoclax Impurity 2C45H48ClN9O9S926.44926.44

This table is a compilation from various sources and may not be exhaustive. It is crucial to perform forced degradation studies to identify all potential degradation products for a specific drug substance batch.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]

Primary Analytical Technique: A Validated LC-MS Method

The following protocol is a robust starting point for the development of a stability-indicating LC-MS method for Venetoclax, designed to separate the API from its known and potential impurities.

Experimental Protocol: Reversed-Phase LC-MS for Venetoclax Purity

1. Sample Preparation:

  • Challenge: Venetoclax exhibits poor aqueous solubility.[20]

  • Solution: A diluent of Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) (80:20, v/v) is effective for solubilizing Venetoclax for analysis.[21]

  • Procedure:

    • Accurately weigh and dissolve Venetoclax API in the ACN:DMSO diluent to a final concentration of 1 mg/mL.

    • For the analysis of impurities at the 0.1% level, prepare a 1:1000 dilution of this stock solution.

    • Prepare a blank sample using only the diluent.

2. LC-MS System and Parameters:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and structural elucidation of unknown impurities.[4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) provides good retention and separation of Venetoclax and its related substances.[22]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution:

      Time (min) %B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Full scan for impurity identification and targeted MS/MS for structural confirmation. The multiple reaction monitoring (MRM) transition for Venetoclax is m/z 868.1 → 636.1.[23]

3. Data Analysis and Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[24]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of Venetoclax from its known impurities and any degradation products formed during forced degradation studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Crucial for quantifying trace-level impurities.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing API Venetoclax API Dissolve Dissolve & Dilute API->Dissolve Solvent ACN:DMSO (80:20) Solvent->Dissolve Injection Inject Sample Dissolve->Injection LC_Separation C18 Column Separation Injection->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Chromatogram Generate Chromatogram MS_Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (%) Peak_Integration->Purity_Calculation

Caption: Workflow for Venetoclax purity analysis by LC-MS.

The Imperative of Orthogonal Methods

Relying on a single analytical method, even a robust one like reversed-phase LC-MS, carries an inherent risk of co-elution, where an impurity has the same retention time as the API or another impurity.[21] Orthogonal methods, which employ different separation mechanisms, are essential for a comprehensive and trustworthy purity assessment.[2]

Orthogonal Method 1: Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers a separation mechanism distinct from reversed-phase LC and is particularly advantageous for chiral separations and the analysis of moderately polar to nonpolar compounds.[25][26][27]

1. Sample Preparation:

  • Solvent: A solvent compatible with the SFC mobile phase, such as Methanol, is recommended.

  • Procedure:

    • Prepare a stock solution of Venetoclax in Methanol at 1 mg/mL.

    • Dilute as necessary for impurity analysis.

2. SFC System and Parameters:

  • Instrumentation: An SFC system with a UV or MS detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (e.g., polysaccharide-based) or an achiral stationary phase with different selectivity than C18 (e.g., silica, diol).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with a small amount of an additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.

    • Gradient Elution: A gradient of increasing co-solvent percentage.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

Orthogonal_Comparison cluster_methods Purity Validation Strategy cluster_orthogonal Orthogonal Methods cluster_rationale Rationale Primary Primary Method: Reversed-Phase LC-MS SFC SFC Primary->SFC Different Selectivity CE Capillary Electrophoresis Primary->CE Different Separation Principle HILIC HILIC Primary->HILIC Complementary Polarity Range Rationale2 Detects co-eluting impurities SFC->Rationale2 Rationale1 Confirms peak purity CE->Rationale1 Rationale3 Provides a more complete impurity profile HILIC->Rationale3

Caption: Logic of employing orthogonal methods for purity validation.

Orthogonal Method 2: Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[28] This technique is fundamentally different from chromatography and is highly effective for the analysis of charged or polar compounds, offering high efficiency and resolution.[29]

1. Sample Preparation:

  • Solvent: The background electrolyte (BGE) is the preferred sample solvent to avoid peak distortion.

  • Procedure:

    • Dissolve Venetoclax in the BGE to a concentration of approximately 0.5 mg/mL.

2. CE System and Parameters:

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at pH 2.5. The pH and buffer composition should be optimized to achieve the best separation.

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

Comparative Analysis: Choosing the Right Tools
FeatureReversed-Phase LC-MSSupercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Separation Principle Partitioning based on hydrophobicityPartitioning in a supercritical fluidDifferential migration in an electric field
Best Suited For Broad range of non-polar to moderately polar compoundsChiral compounds, non-polar to moderately polar compoundsCharged and highly polar compounds
Strengths High sensitivity with MS, well-established, robustFast separations, "green" technique (less organic solvent), unique selectivityHigh efficiency, minimal sample and solvent consumption
Limitations Potential for co-elution, may not retain very polar impuritiesRequires specialized equipment, less suitable for highly polar compoundsLower sensitivity than MS, can be less robust for complex matrices

A Note on Hydrophilic Interaction Liquid Chromatography (HILIC)

For the analysis of highly polar impurities that are not well-retained by reversed-phase chromatography, HILIC is another powerful orthogonal technique.[30][31] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, creating a water-enriched layer on the stationary phase into which polar analytes can partition.[32]

Conclusion: A Multi-faceted Approach to Ensuring Purity

Validating the purity of a complex API like Venetoclax requires a multi-dimensional analytical strategy. While a well-validated reversed-phase LC-MS method is the primary tool, its combination with orthogonal techniques such as SFC and CE provides a more complete and trustworthy assessment of the impurity profile. This approach, grounded in a thorough understanding of the molecule's potential impurities and the principles of different separation techniques, ensures the highest level of scientific integrity and ultimately contributes to the development of safe and effective medicines.

References

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Technology Networks.
  • HILIC Method Development. Thermo Fisher Scientific - JP.
  • Aquigen Bio Sciences. (2025, May 2).
  • Pokar, D. G., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Analytical Science and Technology, 11(1), 54.
  • Wang, Y., et al. (2024).
  • Žigart, N., et al. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Pharmaceutics, 12(7), 639.
  • HILIC to the Rescue: Pharmaceutical Development Case Examples. (2019, August 1).
  • Li, Y., et al. (2026, January 12).
  • Yang, X., et al. (2023, December 15). LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid. PubMed.
  • Pharmaffili
  • Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ACS Omega, 8(42), 39575–39584.
  • Supercritical Fluid Chrom
  • Pharmaffili
  • Aquigen Bio Sciences. (2025, May 2).
  • Dandabattina, R., et al. (2025). Quality by Design Based Chromatography Technique Development and Validation for the Medicine Venetoclax (for Chronic Leukemia)
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2026, March 26).
  • Capillary Sampling Enables Venetoclax Concentration Measurement in Acute Myeloid Leukaemia Within Academic Multicentre Trial. (2025, May 1). PubMed.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Key degradation products of venetoclax in acidic conditions (1 M...).
  • Pokar, D. G., et al. (2020, December 2). (PDF) LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method.
  • Singh, S., & Sharma, N. (2025, October 31). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
  • Clearsynth. Venetoclax Impurity Product List.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31).
  • Dandabattina, R., et al. (2025, April 2). Quality by Design Based Chromatography Technique Development and Validation for the Medicine Venetoclax (for Chronic Leukemia)
  • SynZeal. Venetoclax N-Hydroxylamine Impurity | CAS 3091160-40-3.
  • Venetoclax. MedChemExpress.
  • addressing venetoclax solubility and stability issues in experiments. Benchchem.
  • Dawks, B. (2024, January 27). Capillary Electrophoresis in Analytical Chemistry.
  • Clearsynth. Venetoclax Hydroxyl impurity(Venetoclax Impurity M3).
  • SKPharma Tech Solutions. Venetoclax Dimer Impurity.
  • Pharmaffiliates. CAS No : 2270190-88-8 | Product Name : Venetoclax Dimer Impurity.
  • ARTIS STANDARDS. Venetoclax N-Oxide.
  • Žigart, N., et al. (2020, July 7). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI.
  • SynZeal. Venetoclax Impurities.
  • Žigart, N., et al. (2020, July 9). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. ACS Omega.
  • MedchemExpress.com. Venetoclax N-oxide.
  • Pharmaffiliates. Cas No : 2469279-00-1 | Product Name : Venetoclax-N-Oxide.
  • Sigma-Aldrich. Venetoclax N-oxide | 2469279-00-1.
  • P562: CAPILLARY BLOOD SAMPLING ALLOWS FEASIBLE METHOD FOR VENETOCLAX CONCENTRATION MEASUREMENT IN AN ACADEMIC MULTICENTER CLINICAL TRIAL CONTEXT. PMC.
  • P562 CAPILLARY BLOOD SAMPLING ALLOWS FEASIBLE METHOD FOR VENETOCLAX CONCENTRATION MEASUREMENT IN AN ACADEMIC MULTICENTER CLINICA.

Sources

Comparative

IR spectroscopy absorption bands for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Resolving Complex Halogenated Sulfones: A Comparative Guide to IR Spectroscopy for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile Introduction In medicinal chemistry and drug development, 2-((4-Chloro-2-fluorophenyl)s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Complex Halogenated Sulfones: A Comparative Guide to IR Spectroscopy for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Introduction

In medicinal chemistry and drug development, 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile serves as a critical synthon for synthesizing complex sulfonamides and functionalized heterocycles. Accurate structural verification of this intermediate is paramount for downstream synthesis. However, its Fourier-Transform Infrared (FTIR) spectrum presents a unique analytical challenge: the molecule contains highly polar sulfonyl (-SO₂-) and fluoro (C-F) groups, both of which exhibit intense, overlapping absorption bands in the lower-mid IR "fingerprint" region[1].

As a Senior Application Scientist, I frequently observe that standard transmission FTIR methods fail to resolve these overlapping bands due to signal saturation. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission (KBr Pellet) FTIR for the characterization of this specific compound, providing the mechanistic rationale and self-validating protocols required for rigorous analytical quality control.

Mechanistic Band Assignment & The Analytical Challenge

The structural complexity of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile dictates its vibrational signature. The electron-withdrawing nature of both the halogenated phenyl ring and the nitrile group heavily influences the sulfone's dipole moment.

  • Nitrile (-C≡N) Stretch : The nitrile group typically absorbs weakly in the 2240–2260 cm⁻¹ region. In this molecule, the adjacent electron-withdrawing -SO₂- group restricts the dipole change during the stretch, rendering the peak sharp but of low intensity, similar to structurally related analogs like [2].

  • Sulfonyl (-SO₂-) Stretches : Sulfones exhibit two distinct, highly intense bands due to asymmetric (~1342–1350 cm⁻¹) and symmetric (~1150–1165 cm⁻¹) stretching vibrations[1].

  • Halogen Stretches : The C-F bond is highly polar, producing a massive absorption band between 1000–1400 cm⁻¹ (typically centered around 1200–1250 cm⁻¹)[1]. The aromatic C-Cl stretch appears lower, typically around 700–800 cm⁻¹.

The Challenge : In a standard transmission spectrum, the C-F stretch and the symmetric SO₂ stretch can merge into a single, broad, flat-topped peak due to detector saturation. Resolving these requires absolute control over the optical path length.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr Pellet)

To achieve baseline resolution of the C-F and SO₂ bands, the choice of spectral acquisition modality is critical.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (typically a diamond crystal) where the IR beam reflects internally, creating an [3].

  • Causality of Performance : The penetration depth is strictly limited to 0.5–2 µm[3]. This ultra-short, highly reproducible path length inherently prevents the saturation of the intensely absorbing C-F and SO₂ bands. Consequently, ATR provides sharp, baseline-resolved peaks for these functional groups. Furthermore, ATR requires no hygroscopic matrix, eliminating water vapor interference in the critical 3000 cm⁻¹ (C-H stretch) and 1600 cm⁻¹ regions.

Transmission FTIR (KBr Pellet)

The traditional method involves dispersing the solid sample in a [4].

  • Causality of Performance : While KBr is IR transparent, the effective path length is dictated by the pellet thickness and sample concentration. Even at a highly dilute 1% w/w concentration, the intense dipole moments of the -SO₂- and C-F groups often lead to total absorption of the IR beam, causing band broadening and loss of structural detail. Additionally, KBr is highly hygroscopic; absorbed moisture can obscure the aliphatic methylene (-CH₂-) stretches (~2950 cm⁻¹) adjacent to the sulfonyl group.

Quantitative Data: Spectroscopic Performance Comparison

The following table summarizes the expected vibrational frequencies and compares the resolution capabilities of both platforms for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)ATR-FTIR PerformanceTransmission (KBr) Performance
Nitrile (-C≡N) Stretching2240 - 2260Sharp, low intensitySharp, moderate intensity
Sulfonyl (-SO₂-) Asymmetric Stretch1342 - 1350Highly resolved, strongOften saturated/broadened
Fluoro (C-F) Stretching1200 - 1250Distinct, no saturationOverlaps with SO₂, broad
Sulfonyl (-SO₂-) Symmetric Stretch1150 - 1165Highly resolved, strongOften saturated/broadened
Chloro (C-Cl) Stretching700 - 800Clear, sharpSubject to KBr scattering
Methylene (-CH₂-) C-H Stretching2930 - 2980Weak but baseline-resolvedObscured if moisture present
Aromatic Ring C-H Stretching3050 - 3100Weak, sharpWeak, sharp

Self-Validating Experimental Protocols

Protocol 1: High-Resolution ATR-FTIR Workflow
  • System Initialization & Background : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air).

    • Self-Validation Check: The background must show a flat baseline in the 2000–2200 cm⁻¹ region. Any peaks here indicate crystal contamination or inadequate atmospheric compensation.

  • Sample Application : Place ~2-5 mg of neat 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile powder directly onto the center of the diamond crystal.

  • Pressure Application : Lower the pressure anvil until the clutch clicks.

    • Causality: Because the evanescent wave only penetrates ~1-2 µm[3], uniform, high-pressure contact is mandatory to achieve an adequate signal-to-noise ratio without artificially altering the path length.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Data Processing : Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, artificially inflating peak intensities at the low end).

Protocol 2: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Preparation : Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Store in a desiccator.

  • Milling : Weigh ~1 mg of the sample and ~99 mg of dry KBr. Grind thoroughly in an agate mortar for 3-5 minutes.

    • Causality: The sample particles must be ground smaller than the IR wavelength (< 2 µm) to prevent the Christiansen effect, an anomalous scattering phenomenon that causes asymmetric, distorted peak shapes.

  • Pellet Pressing : Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 2 minutes.

  • Validation Check : Visually inspect the pellet prior to scanning.

    • Self-Validation Check: The pellet must be completely transparent. A cloudy or opaque pellet indicates trapped moisture or insufficient grinding and must be discarded, as it will yield severe baseline drift.

  • Acquisition : Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Workflow Visualization

IR_Workflow Start Sample: 2-((4-Chloro-2-fluorophenyl) sulfonyl)acetonitrile Decision Select IR Modality Start->Decision ATR ATR-FTIR (Diamond) Decision->ATR Surface/Speed KBr Transmission (KBr Pellet) Decision->KBr Bulk Analysis PrepATR Direct Application Apply Pressure ATR->PrepATR PrepKBr Grind with Dry KBr Press at 10 Tons KBr->PrepKBr AcquireATR Acquire Spectrum (Evanescent Wave) PrepATR->AcquireATR AcquireKBr Acquire Spectrum (Transmitted Beam) PrepKBr->AcquireKBr Analyze Spectral Analysis Resolve Overlapping C-F & SO2 AcquireATR->Analyze AcquireKBr->Analyze

Fig 1. Decision logic and experimental workflow for FTIR analysis of halogenated sulfonyl compounds.

Conclusion

For the structural verification of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile, ATR-FTIR is the superior analytical platform. By inherently restricting the optical path length to the micrometer scale, ATR prevents the signal saturation that plagues transmission FTIR. This allows researchers to confidently resolve the critical, overlapping C-F and symmetric SO₂ stretching bands, ensuring robust quality control during drug development workflows.

References

  • [1] Title: Infrared Spectroscopy Absorption Table. Source: Chemistry LibreTexts. URL:[Link]

  • [4] Title: Common Sampling Techniques of FTIR Spectroscopy. Source: Edinburgh Instruments. URL:[Link]

  • [3] Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Source: Agilent Technologies. URL:[Link]

  • [2] Title: p-Toluenesulfonylacetonitrile - the NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL:[Link]

Sources

Validation

Benchmarking 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile: Supplier Evaluation, Purity Impact, and Synthetic Workflows

Executive Summary For medicinal chemists and drug development professionals, 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (CAS: 1325303-29-4) is a highly specialized, bifunctional building block. Featuring both a st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For medicinal chemists and drug development professionals, 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile (CAS: 1325303-29-4) is a highly specialized, bifunctional building block. Featuring both a strongly electron-withdrawing sulfonyl group and a reactive nitrile moiety, its alpha-carbon is highly acidic, making it an ideal substrate for Knoevenagel condensations and nucleophilic substitutions.

Recent literature highlights its critical role in synthesizing advanced active pharmaceutical ingredients (APIs), including prokineticin receptor modulators[1] and pyrimidine-based Aurora A kinase inhibitors[2]. The specific 4-chloro-2-fluoro substitution pattern on the phenyl ring is not arbitrary; it has been shown to optimize lipophilic ligand efficiency and successfully induce the DFG-out conformation in kinase hydrophobic pockets[2]. However, the commercial supply of this intermediate varies significantly in purity, which can drastically alter reaction yields and impurity profiles in late-stage synthesis.

This guide provides an objective benchmarking of current commercial suppliers, analyzes the mechanistic impact of purity grades, and establishes self-validating protocols for quality control.

Supplier Benchmarking & Purity Grades

The commercial landscape for 1325303-29-4 is dominated by specialized chemical vendors offering technical (90%) and synthetic (>95%) grades. The table below summarizes the current market offerings based on verified supplier data[3][4][5].

Table 1: Commercial Supplier Comparison for CAS 1325303-29-4
SupplierCatalog NumberStated PurityRecommended Application PhaseMechanistic Rationale for Selection
Leyan N/A97%Late-Stage FunctionalizationHigh purity minimizes the risk of trace base-catalyzed self-condensation. Ideal when reacting with expensive, advanced electrophiles[5].
Bide Pharm BD61023590%Early-Stage Bulk SynthesisCost-effective for initial route scouting. Requires an intermediate purification step (e.g., crystallization) before sensitive couplings[4].
BLD Pharm BD61023590%Early-Stage Bulk SynthesisSuitable for robust, high-yielding Knoevenagel condensations where the resulting alkene can be easily purified via column chromatography[3].
The Causality of Purity in Sulfonyl Acetonitrile Chemistry

Why does a 7% difference in purity (90% vs. 97%) matter for this specific compound? The active methylene group flanked by the sulfonyl and nitrile groups possesses a pKa of approximately 11–12. Technical grade (90%) batches frequently contain trace inorganic salts (e.g., sodium sulfite or sodium carbonate) left over from the sulfinate alkylation process used to manufacture the reagent.

If these basic impurities are not removed, they can prematurely deprotonate the alpha-carbon upon heating, leading to unwanted dimerization or self-condensation. Therefore, using a 97% grade is strongly advised for stoichiometric, late-stage cross-couplings, whereas 90% grades must be subjected to the purification protocols detailed below.

Synthetic Workflow Integration

To understand the practical application of this building block, we must visualize its integration into an API synthesis pipeline. In the development of prokineticin receptor modulators, 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is reacted with N-Boc-4-piperidone via a base-catalyzed Knoevenagel condensation to form a piperidin-4-ylidene intermediate[1].

G A 2-((4-Chloro-2-fluorophenyl) sulfonyl)acetonitrile (Purity: >97%) B Deprotonation (NaH / THF, 0°C) A->B Base Addition C Carbanion Intermediate (Highly Nucleophilic) B->C alpha-proton extraction E Knoevenagel Condensation (-H2O) C->E D N-Boc-4-piperidone (Electrophilic Acceptor) D->E Nucleophilic Attack F Piperidin-4-ylidene Acetonitrile Derivative E->F Dehydration G Prokineticin Receptor Modulator (Target API) F->G Deprotection & Sulfonylation

Synthetic workflow integrating 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile into API development.

Experimental Protocols: Quality Control & Upgrading Purity

To ensure scientific integrity and reproducibility, researchers must treat commercial reagents as variables to be controlled. The following protocols provide a self-validating system to analyze and upgrade the purity of 90% technical-grade material to >98% analytical grade.

Protocol A: HPLC-UV Purity Validation

Objective: Accurately quantify the purity of the commercial batch while suppressing peak tailing caused by the acidic alpha-protons. Causality: Standard neutral mobile phases often result in broad, tailing peaks for active methylene compounds due to partial ionization on the column. Adding Trifluoroacetic acid (TFA) forces the compound into its fully protonated, neutral state, ensuring sharp peak resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the commercial 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile in 1 mL of HPLC-grade Acetonitrile.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 5 µm, 4.6 × 150 mm).

  • Mobile Phase:

    • Solvent A: Ultra-pure Water + 0.1% TFA (v/v)

    • Solvent B: Acetonitrile + 0.1% TFA (v/v)

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the halogenated aromatic ring).

  • Validation: Calculate the relative area under the curve (AUC). If the purity is <95%, proceed to Protocol B.

Protocol B: Recrystallization (Upgrading 90% to >98%)

Objective: Remove polar inorganic salts and organic synthesis byproducts. Causality: The 4-chloro-2-fluorophenyl moiety imparts significant lipophilicity, while the sulfonyl and nitrile groups provide polar character. By using a binary solvent system (Ethanol/Water), the compound can be fully dissolved at reflux in the organic phase. As the solution cools, the addition of water (an anti-solvent) selectively crashes out the highly crystalline product, leaving polar impurities dissolved in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of 90% grade 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile in 30 mL of absolute ethanol in a round-bottom flask.

  • Heating: Heat the mixture to reflux (approx. 78°C) under constant stirring until the solid completely dissolves.

  • Anti-Solvent Addition: Slowly add dropwise 10-15 mL of distilled water to the boiling solution until a slight, persistent cloudiness appears.

  • Clarification: Add just enough hot ethanol (1-2 mL) to clear the solution again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours. Do not disturb the flask, as slow cooling promotes the formation of large, pure crystals and prevents the trapping of impurities within the crystal lattice.

  • Harvesting: Chill the flask in an ice bath for 30 minutes to maximize yield. Filter the resulting crystals through a Büchner funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold 30% ethanol/water. Dry the crystals in a vacuum oven at 40°C overnight.

  • Re-Validation: Analyze the recrystallized product using Protocol A. Yields typically range from 75-80% with a final purity of >98%.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile, a compound of interest with potential applications in medicinal chemistry. By understanding the inherent hazards and adhering to rigorous safety protocols, we can ensure a secure laboratory environment while advancing our scientific goals. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and expertise.

Hazard Assessment and Toxidology Profile

A closely related compound, [(2,6-difluorophenyl)sulfonyl]acetonitrile, is classified with the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The acetonitrile functional group itself is known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation[2][3][4]. The presence of a chlorinated and fluorinated phenyl ring suggests that this compound should be handled as an organohalogen, which necessitates caution due to potential persistence and toxicity.

Based on this analysis, it is prudent to treat 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards are mandatory[5][6]. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance[5][7].Protects the eyes and face from accidental splashes of the chemical, which can cause serious irritation[1][8].
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact[7][9]. For prolonged handling or in the event of a spill, double-gloving or using a more robust glove like butyl rubber is recommended. Always inspect gloves for integrity before use.Nitrile gloves offer good resistance to a range of chemicals and provide a necessary barrier to prevent skin contact[9][10][11]. Immediate removal and disposal of contaminated gloves is crucial to avoid cross-contamination[9].
Body Protection A flame-resistant lab coat that is fully buttoned with sleeves rolled down is required[11][12][13]. Long pants and closed-toe shoes must be worn at all times in the laboratory[6][7][12].Provides a removable barrier to protect skin and personal clothing from spills and contamination.
Respiratory Protection All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure[14]. If a fume hood is not available, a respirator may be required, and personnel must be enrolled in the institution's respiratory protection program[5].The compound may cause respiratory irritation[1]. A fume hood provides the primary means of engineering control to prevent the inhalation of dust or vapors[5].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Engineering Controls
  • Designated Work Area: Designate a specific area within a chemical fume hood for handling 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile. This area should be clearly marked and kept clean.

  • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and waste containers, within the fume hood before you begin. This minimizes the need to move in and out of the designated area.

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

Handling the Compound

The following diagram illustrates the standard workflow for handling 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don PPE Prep2 Verify Fume Hood Function Prep1->Prep2 Prep3 Prepare Designated Work Area Prep2->Prep3 Handling1 Transfer Compound in Fume Hood Prep3->Handling1 Handling2 Perform Experimental Procedures Handling1->Handling2 Cleanup1 Decontaminate Surfaces Handling2->Cleanup1 Cleanup2 Segregate and Label Waste Cleanup1->Cleanup2 Cleanup3 Dispose of PPE Cleanup2->Cleanup3 End End Cleanup3->End Wash Hands Thoroughly

Standard Handling Workflow
  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Performing Reactions:

    • All reactions involving this compound should be conducted in appropriate glassware within the fume hood.

    • Ensure all glassware is properly secured.

    • If heating the reaction, use a controlled heating source such as a heating mantle or oil bath.

Post-Handling Procedures
  • Decontamination: After handling is complete, decontaminate the work area by wiping it down with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves carefully to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container[9].

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory[12][13].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand[14].

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile and its associated waste is a critical component of laboratory safety and environmental responsibility. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash[14][15].

Waste Segregation and Collection

The following diagram outlines the correct procedure for waste disposal.

G cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal Waste1 Contaminated Solids (e.g., paper towels, gloves) Collection1 Designated, Labeled Hazardous Waste Container (Solids) Waste1->Collection1 Waste2 Liquid Waste (e.g., reaction mixtures, solvents) Collection2 Designated, Labeled Hazardous Waste Container (Liquids) Waste2->Collection2 Waste3 Empty Chemical Container Collection3 Rinse Container, Deface Label, Dispose as Non-Hazardous (if applicable) Waste3->Collection3 Disposal1 Arrange for Pickup by EHS or Licensed Waste Handler Collection1->Disposal1 Collection2->Disposal1

Waste Disposal Workflow
  • Waste Container: Use a designated, leak-proof, and chemically compatible container for all waste generated from handling this compound. The container must have a tight-fitting lid[14].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile"[14]. The date of initial waste accumulation should also be visible.

  • Segregation: Do not mix this waste with other incompatible waste streams.

Final Disposal
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company[14][15].

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the environment.

References

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. Retrieved from [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

  • Innovation Team of Chemical Process Intensification. (2014, June 25). Laboratory Safety. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety, College of Charleston. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]

  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Protective Gear. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Acetonitrile. (2019, September 27). Chemwatch. Retrieved from [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. Retrieved from [Link]

  • Acetonitrile: Production, Hazards & Waste Disposal. (n.d.). Study.com. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile
© Copyright 2026 BenchChem. All Rights Reserved.